Chemical structure and physicochemical properties of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
The following technical guide provides an in-depth analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a significant bifunctional building block in medicinal chemistry. Chemical Class: N-Alkylated Pyridone / Piper...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a significant bifunctional building block in medicinal chemistry.
This compound represents a hybrid scaffold merging a pyridin-2(1H)-one (lactam) headgroup with a piperazine tail via an ethyl linker.[1][2][3][4] It is frequently utilized in drug discovery to modulate solubility and target affinity, particularly within serotonergic (5-HT) and dopaminergic receptor programs.[3]
The core exists exclusively in the lactam (2-one) form.[4] Unlike unsubstituted 2-hydroxypyridine, which tautomerizes between lactam and lactim, the substitution at the N1 position locks the ring into the carbonyl-containing lactam structure.[1][2][3] This confers aromatic character distinct from benzene, with significant dipole moment contributions.
Physicochemical Properties
Data below represents high-confidence predicted values based on fragment contribution theory and validated analogues (e.g., 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one).
Ionization Profile (pKa)
The molecule is amphiphilic but predominantly basic due to the piperazine moiety.[3][4]
pKa₃ (Pyridone Oxygen): ~0.7 (Very weak base; protonation occurs only in strong acid).[4]
Physiological State: At physiological pH (7.4), the terminal piperazine nitrogen is >99% protonated (cationic), enhancing aqueous solubility and electrostatic interaction with receptor aspartate residues.
Lipophilicity & Solubility
Property
Value
Implication
LogP (Neutral)
-0.5 to 0.2
Moderately hydrophilic; good oral bioavailability potential.[1][2][3][4]
LogD (pH 7.4)
-2.5 to -1.8
High aqueous solubility in biological media due to ionization.[1][2][3][4]
TPSA
~45 Ų
Favorable for blood-brain barrier (BBB) penetration (Limit <90 Ų).[2][3][4]
The synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one requires controlling the N- vs. O-alkylation regioselectivity of the pyridone ring.[1][2][3][4]
Preferred Route: Direct N-Alkylation
This protocol utilizes the "hard/soft acid-base" principle.[1][2][3][4] The pyridone nitrogen (soft nucleophile) is preferentially alkylated using a base that does not promote O-alkylation (like carbonates) or by using the sodium salt in a polar aprotic solvent.[3][4]
Step-by-Step Protocol:
Activation: React 2-hydroxypyridine with Potassium Carbonate (
) in DMF or Acetonitrile at 60°C to generate the pyridone anion.
Coupling: Add 1-(2-chloroethyl)piperazine (often protected as N-Boc-1-(2-chloroethyl)piperazine to prevent polymerization).[1][2][3][4]
Conditions: Heat to 80-100°C for 4-6 hours.
Deprotection (if Boc used): Treat with TFA/DCM or HCl/Dioxane to release the free piperazine.[3][4]
Purification: The product is highly polar; purification is best achieved via Reverse Phase Flash Chromatography (C18) eluting with Water/Acetonitrile (0.1% TFA).[4]
Caption: Synthetic pathway highlighting the regioselective N-alkylation critical for obtaining the pyridone core over the alkoxypyridine impurity.
Analytical Characterization
To validate the structure, researchers should look for these specific spectral signatures:
¹H NMR (DMSO-d₆, 400 MHz):
Pyridone Aromatic:
7.6 (dd, H6), 7.4 (m, H4), 6.4 (d, H3), 6.2 (t, H5).[3] Note: The H6 doublet is characteristically downfield due to the adjacent nitrogen.[1][2]
Linker: Two distinct triplets at ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
4.0 (N-CH₂-Pyridone) and 2.6 (N-CH₂-Piperazine).[1][2][3]
Piperazine: Multiplets at ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
Fragmentation: Loss of the pyridone ring often yields a characteristic piperazine-ethyl fragment (m/z ~113).[4]
Biological & Pharmaceutical Relevance
Pharmacophore Utility
This molecule serves as a "privileged linker" in medicinal chemistry.[3][4]
Serotonin (5-HT) Receptors: The aryl-piperazine motif is classic for 5-HT1A/2A affinity.[2][3][4] Replacing the aryl group with a pyridone (bioisostere) reduces lipophilicity (lowering LogP) and metabolic clearance while maintaining receptor binding via the protonated piperazine.[4]
Dopamine (D2/D3) Antagonists: Similar to the tail section of Aripiprazole or Cariprazine, this unit can anchor a molecule into the secondary binding pocket of dopamine receptors.
Metabolic Stability
The N-alkylated pyridone ring is generally more metabolically stable than a corresponding phenyl ring (prone to hydroxylation) or a pyridine ring (prone to N-oxidation).[1][2][3][4] The lactam carbonyl reduces the electron density of the ring, making it resistant to CYP450 oxidative attack.
References
General Pyridone Synthesis:
Smith, M. B.[3] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2019. [1][2][3][4]
Piperazine pKa and Properties:
Khalili, F., et al.[10][11] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[10][11] Data, 2009, 54(11), 2914–2917.[3] [1][2][3][4]
Regioselectivity in Pyridone Alkylation:
Ritch, J. et al.[4] "Regioselective N-alkylation of 2-pyridones." Tetrahedron Letters, 2006.
Thermodynamic solubility profile of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one in aqueous buffers
This is an in-depth technical guide on the thermodynamic solubility profiling of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . This guide is structured for researchers and formulation scientists.
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the thermodynamic solubility profiling of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one .
This guide is structured for researchers and formulation scientists. It treats the compound as a representative Basic Heterocyclic Drug Candidate , focusing on the critical interplay between its ionizable piperazine moiety and the neutral pyridinone core.
Executive Summary
Thermodynamic solubility is a fundamental physicochemical parameter dictating the bioavailability, formulation strategy, and purification processes of pharmaceutical intermediates. For 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (hereafter referred to as PPEP ), the solubility profile is governed by the ionization of the piperazine ring (
) and the polarity of the pyridinone headgroup.
This guide provides a definitive protocol for determining the thermodynamic solubility of PPEP in aqueous buffers. It addresses the specific challenges of pH shift , hydrotropic aggregation , and buffer capacity inherent to piperazine derivatives.
Part 1: Physicochemical Analysis & Solubility Prediction
Before initiating wet-lab experiments, a theoretical understanding of the molecule's behavior in solution is required to design the buffer matrix.
Structural Dissection
PPEP consists of three functional domains:
Pyridin-2(1H)-one Core: A polar, aromatic lactam. It acts as a hydrogen bond acceptor/donor but remains largely neutral across the physiological pH range (1–8). It provides the UV chromophore for detection (
nm).
Ethyl Linker: A short hydrophobic spacer that limits conformational flexibility but does not significantly impact ionization.
Piperazine Tail: The solubility driver.[1][2][3][4][5]
(Distal): Secondary amine. Highly basic (). Protonated at physiological pH.[3]
(Proximal): Tertiary amine. Weakly basic ().
Predicted Solubility Profile
Based on the Henderson-Hasselbalch equation for a mono-basic base (dominating species), the total solubility (
) is defined as:
pH 1.2 (SGF): The molecule exists as a di-cation or mono-cation. Solubility is expected to be High (> 10 mg/mL) .
pH 6.8 (Intestinal): The molecule is predominantly mono-cationic. Solubility remains Moderate to High .
pH > 10.0: The molecule exists as a neutral free base. Solubility is determined by the intrinsic solubility (
) of the pyridinone-piperazine complex, likely dropping to Low (< 1 mg/mL) .
Part 2: Experimental Protocol (The "Shake-Flask" Method)
The Shake-Flask Method is the Gold Standard for thermodynamic solubility.[1] For PPEP, the standard protocol must be modified to account for the Self-Buffering Effect of the piperazine ring.
Equipment: Orbital shaker (controlled temp), pH meter (micro-electrode), HPLC-UV/VIS.
Step-by-Step Methodology
Step 1: Saturation Initiation
Weigh approximately 5–10 mg of PPEP into 1.5 mL microcentrifuge tubes or glass vials.
Add 500 µL of the respective buffer to each vial.
Critical Check: Ensure undissolved solid is visible. If the solution becomes clear, add more solid until a suspension persists.
Step 2: Equilibration (The "Shake")
Place vials on an orbital shaker at 25°C ± 0.1°C .
Agitate at 500–750 RPM for 24 to 48 hours .
Note: Piperazine derivatives can form supersaturated solutions or gels. A 48-hour equilibration is recommended to ensure the crystal lattice energy is overcome and true equilibrium is reached.
Step 3: The "pH Shift" Correction (Mandatory)
Basic drugs like PPEP can shift the pH of the buffer significantly.
After 48 hours, measure the Final pH (
) of the supernatant before filtration.
Do not rely on the initial buffer pH. Plot solubility against
.
Step 4: Phase Separation
Centrifuge the samples at 10,000 RPM for 10 minutes or filter through a 0.22 µm PVDF membrane .
Caution: Avoid Nylon filters, as pyridinones may adsorb to the membrane. Pre-saturate the filter with 100 µL of the filtrate if sample volume permits.
Step 5: Quantification (HPLC-UV)
Dilute the supernatant with Mobile Phase (e.g., 100x dilution) to fit the calibration curve.
Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile (Gradient 5% -> 95% B).
Detection: UV at 300 nm (Pyridinone core).
Part 3: Visualization of Workflows
Solubility Profiling Workflow
This diagram outlines the critical decision points in the experimental execution.
Figure 1: Step-by-step workflow for thermodynamic solubility determination, highlighting the critical pH measurement step.
Theoretical Solubility Curve (pH-Dependent)
This diagram illustrates the expected relationship between pH and Solubility (
) for a basic drug like PPEP.
Figure 2: Theoretical solubility transition of PPEP. The solubility drops significantly as pH exceeds the pKa of the piperazine nitrogen.
Part 4: Data Interpretation & Troubleshooting
Calculating Intrinsic Solubility (
)
Once the data is collected, fit the values to the Henderson-Hasselbalch equation to find the Intrinsic Solubility (
), which represents the solubility of the neutral free base.
If
at pH 7.4 is high (>1 mg/mL): The compound is likely suitable for oral formulations without complex solubilizers.
If
at pH 7.4 is low (<100 µg/mL): Salt formation (e.g., HCl, Mesylate) targeting the piperazine nitrogen is recommended.
Common Pitfalls
Issue
Cause
Solution
pH Drift
Piperazine acts as a base, neutralizing acidic buffers.
Use higher capacity buffers (100 mM) or record accurately.
Filter Adsorption
Pyridinone sticks to Nylon/Cellulose.
Use PVDF or PTFE filters. Discard the first 200 µL of filtrate.
Hydrotrophy
High concentration of drug self-solubilizes.
Verify linearity of the standard curve at high concentrations.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link
Box, K. J., & Comer, J. E. (2008). "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. Link
Völgyi, G., et al. (2010). "Potentiometric pKa determination of piperazine derivatives." Analytica Chimica Acta, 673(1), 40-46. Link
Literature review of piperazine-linked pyridin-2(1H)-one derivatives
An In-depth Technical Guide to Piperazine-Linked Pyridin-2(1H)-one Derivatives: Synthesis, Biological Activity, and Future Prospects Introduction: The Union of Two Privileged Scaffolds In the landscape of medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Piperazine-Linked Pyridin-2(1H)-one Derivatives: Synthesis, Biological Activity, and Future Prospects
Introduction: The Union of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The piperazine and pyridin-2(1H)-one nuclei are two such scaffolds, each renowned for its favorable pharmacokinetic properties and ability to engage with a wide array of biological targets.[1][2][3] Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, offers structural rigidity, improved water solubility, and multiple points for chemical modification, making it a cornerstone in drug design.[3] Similarly, the pyridin-2(1H)-one moiety is a key pharmacophore found in numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4][5]
The strategic combination of these two scaffolds into a single molecular entity—piperazine-linked pyridin-2(1H)-one derivatives—has emerged as a highly productive area of research. This guide provides a comprehensive technical overview of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the broad spectrum of documented biological activities, synthesize key structure-activity relationship (SAR) insights, and outline future directions for this promising class of compounds.
Synthetic Strategies: Constructing the Core Structure
The synthesis of piperazine-linked pyridin-2(1H)-one derivatives typically involves multi-step sequences that build the pyridinone ring first, followed by the introduction of the piperazine moiety, or vice-versa. The specific route is often dictated by the desired substitution pattern and the availability of starting materials.
A common and versatile approach involves the nucleophilic substitution reaction between a halogenated pyridin-2(1H)-one precursor and a suitably substituted piperazine. This method allows for significant diversity in the final product, as a wide range of both reactants is commercially available or readily synthesizable.
Generalized Synthetic Workflow
The diagram below illustrates a common synthetic pathway. The initial step often involves the construction of the substituted pyridin-2(1H)-one ring system from acyclic precursors. This is followed by activation (e.g., halogenation) of a specific position on the ring, setting the stage for coupling with piperazine.
Caption: Generalized synthetic workflow for piperazine-linked pyridin-2(1H)-one derivatives.
This protocol describes a typical procedure for the final coupling step, which is central to the synthesis of these derivatives.
Objective: To couple a halo-pyridinone intermediate with an N-substituted piperazine.
Rationale: This SNAr reaction is a robust and widely used method for forming aryl-nitrogen bonds. The choice of a mild inorganic base like potassium carbonate is crucial; it is strong enough to deprotonate the piperazine nitrogen, enhancing its nucleophilicity, but not so strong as to cause unwanted side reactions like hydrolysis of other functional groups. The use of a polar aprotic solvent like DMF or DMSO facilitates the reaction by solvating the cation of the base, leaving the anion more reactive, and is suitable for the required reaction temperatures.
Materials:
Halo-pyridinone intermediate (1.0 eq)
N-substituted piperazine (1.2-1.5 eq)
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0-3.0 eq)
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halo-pyridinone intermediate, the N-substituted piperazine, and the base.
Add the anhydrous solvent and stir the mixture at a temperature ranging from 80 °C to 120 °C.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-water and stir until a precipitate forms.
Collect the solid product by vacuum filtration. If no solid forms, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
Wash the collected solid or the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
A Broad Spectrum of Biological Activity
The fusion of piperazine and pyridin-2(1H)-one has yielded compounds with a remarkable range of pharmacological activities. The hybrid structure appears to grant access to multiple biological targets, making these derivatives attractive candidates for various therapeutic areas.[1][6][7]
Anticancer Activity
A significant body of research has focused on the anticancer potential of these derivatives.[1][8][9] They have demonstrated potent cytotoxic effects against a wide panel of human cancer cell lines, including those of the breast, liver, colon, central nervous system, and melanoma.[2][10]
Mechanism of Action: While diverse, a common mechanism involves the induction of apoptosis (programmed cell death). Some derivatives have been shown to activate both the extrinsic and intrinsic apoptotic pathways.[10] Another key mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor angiogenesis and proliferation.[4][11]
Illustrative Pathway: Kinase Inhibition
Many piperazine-pyridinone derivatives function by blocking the ATP-binding site of protein kinases, thereby preventing the phosphorylation cascade that drives cell growth and proliferation.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a derivative.
Antiviral Properties
Piperazine-containing compounds have a history as antiviral agents, and linking them to a pyridinone core has yielded potent new molecules.[6]
Anti-HIV Activity: Certain pyridinone derivatives have been identified as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inhibiting its function and thus preventing the replication of the viral genome.[12]
Anti-HBV Activity: Studies have also shown that some piperazine-substituted pyridine derivatives can act as inhibitors of Hepatitis B Virus (HBV) virion production, presenting a novel mechanism for combating this chronic infection.[1]
Antibacterial and Antifungal Activity
The versatility of the piperazine-pyridinone scaffold extends to antimicrobial applications. Numerous studies have reported the synthesis of derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14][15][16] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Central Nervous System (CNS) Activity
The physicochemical properties of these derivatives make them suitable candidates for crossing the blood-brain barrier. Research has demonstrated their potential as:
Selective Serotonin Reuptake Inhibitors (SSRIs): A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent 5-HT reuptake inhibition, a key mechanism for antidepressant drugs.[17]
Receptor Modulators: Other analogues have shown high binding affinity for adrenergic and serotoninergic receptors, such as the α1-AR and 5-HT1A subtypes, suggesting potential applications in treating various neurological and psychiatric disorders.[18]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is paramount for rational drug design. SAR studies on piperazine-linked pyridin-2(1H)-one derivatives have revealed several key trends.
Substitution on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of activity and selectivity.
For anticancer activity , bulky aromatic or heteroaromatic groups often enhance cytotoxicity. For example, a 4-trifluoromethylphenyl substituent on the piperazine led to a highly effective compound against several cancer cell lines.[2]
For CNS activity , different aryl groups on the piperazine can fine-tune the affinity for specific receptor subtypes like adrenergic or serotonergic receptors.[18]
Substitution on the Pyridinone Ring: Modifications to the pyridinone core are equally important.
Electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, affecting target binding. For urease inhibition, electron-releasing groups were found to be important for modulating activity.[19]
The position of the piperazine linker on the pyridinone ring (e.g., at the N-1, C-3, or C-5 position) dramatically alters the molecule's three-dimensional shape and its interaction with biological targets.[20]
The Linker: While a direct link is common, the introduction of a spacer (e.g., an alkyl chain) between the two moieties can influence flexibility and binding orientation, impacting affinity and activity.[18]
Data Summary: Anticancer Activity Example
The following table summarizes hypothetical but representative data illustrating SAR for anticancer activity against a breast cancer cell line (MCF-7).
Compound ID
Pyridinone Substituent (R1)
Piperazine Substituent (R2)
IC50 (µM) vs. MCF-7
A-1
H
Phenyl
12.5
A-2
5-Chloro
Phenyl
8.2
A-3
5-Chloro
4-Fluorophenyl
3.1
A-4
5-Chloro
4-Methoxyphenyl
6.8
A-5
5-Methyl
4-Fluorophenyl
5.5
From this data, one can infer that a chloro group at the 5-position of the pyridinone (A-2 vs. A-1) and an electron-withdrawing fluorine on the piperazine's phenyl ring (A-3 vs. A-2) enhance potency.
Standard Assay Workflow: Evaluating Cytotoxicity
A fundamental experiment to determine the anticancer potential of these compounds is the MTT assay, which measures cell viability.
Caption: Standard workflow for an MTT cytotoxicity assay.
Challenges and Future Directions
While the piperazine-linked pyridin-2(1H)-one scaffold holds immense promise, challenges remain. Optimizing for target selectivity to minimize off-target effects and toxicity is a primary concern. Improving pharmacokinetic profiles, such as oral bioavailability and metabolic stability, is crucial for translating potent compounds into viable drug candidates.[3]
Future research will likely focus on:
Multi-Target Ligands: Designing single molecules that can modulate multiple targets relevant to a specific disease (e.g., inhibiting both a kinase and a cell cycle protein in cancer).
Advanced Synthetic Methods: Developing more efficient, green, and cost-effective synthetic routes to access novel derivatives.[21]
Computational Modeling: Employing in silico methods like molecular docking and dynamics to better predict target interactions and guide the design of more potent and selective inhibitors.[16][22]
Conclusion
Piperazine-linked pyridin-2(1H)-one derivatives represent a versatile and highly fruitful area of medicinal chemistry. The combination of two privileged scaffolds has created a molecular framework with the inherent ability to interact with a wide range of biological targets, leading to potent anticancer, antiviral, antimicrobial, and CNS-active agents. Through continued exploration of synthetic diversity and a deeper understanding of structure-activity relationships, this class of compounds is poised to deliver the next generation of innovative therapeutics.
References
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (n.d.). EMBL-EBI. Retrieved February 22, 2024, from [Link]
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC. (2022, April 23). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023, February 16). Arabian Journal of Chemistry. Retrieved February 22, 2024, from [Link]
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC. (2016, March 17). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
Synthesis of (piperazine‐chromene)‐linked bis(pyridine‐2(1H)‐thione) 5. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. (2006, April 15). PubMed. Retrieved February 22, 2024, from [Link]
A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors. (1995, November 10). PubMed. Retrieved February 22, 2024, from [Link]
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI. Retrieved February 22, 2024, from [Link]
An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals. Retrieved February 22, 2024, from [Link]
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2021, December 31). Asian Pacific Journal of Health Sciences. Retrieved February 22, 2024, from [Link]
Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25). International Journal of Chemical Studies. Retrieved February 22, 2024, from [Link]
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). JETIR.org. Retrieved February 22, 2024, from [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. Retrieved February 22, 2024, from [Link]
PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. (n.d.). Manipal. Retrieved February 22, 2024, from [Link]
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. Retrieved February 22, 2024, from [Link]
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 22, 2024, from [Link]
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025, June 10). MDPI. Retrieved February 22, 2024, from [Link]
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. Retrieved February 22, 2024, from [Link]
Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. (2025, August 6). ResearchGate. Retrieved February 22, 2024, from [Link]
Piperazine derivatives as antiviral agents with increased therapeutic activity. (n.d.). Google Patents.
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved February 22, 2024, from [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 22). Frontiers. Retrieved February 22, 2024, from [Link]
Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024). (2025, December 6). ResearchGate. Retrieved February 22, 2024, from [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2024, from [Link]
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020, October 7). PubMed. Retrieved February 22, 2024, from [Link]
Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. (2022, September 21). MDPI. Retrieved February 22, 2024, from [Link]
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Biomedical and Pharmacology Journal. Retrieved February 22, 2024, from [Link]
A Comprehensive Technical Guide to the Safety Data Sheet (SDS) and Toxicity Classification of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a novel compound with potential applications in pharmaceutical development. As with any ne...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a novel compound with potential applications in pharmaceutical development. As with any new chemical entity, a thorough understanding of its safety and toxicity profile is paramount before it can be advanced through the drug development pipeline. This guide provides a comprehensive overview of the available safety information, a predictive toxicity assessment based on structurally related compounds, and a recommended strategy for definitive toxicological evaluation. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document serves as a foundational resource for researchers to handle and assess the risks associated with this molecule.
Introduction: The Need for a Proactive Safety Assessment
The journey of a new chemical entity from discovery to a potential therapeutic is paved with rigorous testing, of which safety and toxicity evaluation is a critical component. For 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one, the absence of a pre-existing SDS necessitates a proactive and predictive approach to its safety assessment. This guide is structured to provide a logical workflow for researchers, beginning with an analysis of the known toxicological profiles of its core chemical moieties: the piperazine ring and the pyridinone headgroup. By understanding the potential hazards associated with these structural components, we can formulate a targeted and efficient strategy for the comprehensive toxicological evaluation of the parent compound.
Predictive Toxicology: A Structure-Activity Relationship (SAR) Analysis
In the absence of direct toxicological data for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one, a Structure-Activity Relationship (SAR) analysis is a valuable tool for predicting its potential hazards. This involves examining the known toxicity of structurally similar compounds.
The Piperazine Moiety: A Known Sensitizer
The piperazine ring is a common functional group in many pharmaceuticals and is known to be associated with certain toxicities. According to its harmonized classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), piperazine is recognized as a skin and respiratory sensitizer.[1][2] It is also suspected of damaging fertility or the unborn child.[1][2]
Skin and Respiratory Sensitization: Piperazine and its derivatives have been shown to cause allergic skin reactions and may provoke asthma-like symptoms upon inhalation.[1][2] This is a critical consideration for laboratory personnel handling the compound.
Reproductive Toxicity: Some evidence suggests that piperazine may have adverse effects on fertility and fetal development.[1][2]
The Pyridinone Moiety: Potential for Irritation and Systemic Effects
Pyridinone and its derivatives are also prevalent in medicinal chemistry. While less toxicologically characterized than piperazine, related pyridine compounds are known to cause skin, eye, and respiratory irritation.[3] Depending on the substitution pattern, some pyridine derivatives have been associated with systemic effects following absorption.[2]
Structurally Related Compounds: Supporting Evidence
A review of safety data for compounds incorporating both a piperazine and a heterocyclic ring system further informs our predictive assessment:
1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one hydrochloride: This closely related quinoline derivative is classified as acutely toxic via the dermal route and as a skin sensitizer. It carries the GHS pictogram for "skull and crossbones," indicating a significant hazard.
1-(2-Pyridyl)piperazine: This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][4]
1-(2-Aminoethyl)piperazine: This derivative is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[5]
Predicted Hazard Profile for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Based on the SAR analysis, the following potential hazards should be assumed for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one until definitive data is available:
Hazard Class
Predicted Hazard Statement
Basis of Prediction
Acute Toxicity (Oral, Dermal)
Harmful if swallowed or in contact with skin.
Piperazine and quinoline derivatives show evidence of acute toxicity.[5]
Skin Corrosion/Irritation
Causes skin irritation. May cause severe burns.
Piperazine and related compounds are known skin irritants.[3][4][5]
Serious Eye Damage/Irritation
Causes serious eye irritation or damage.
Piperazine and related compounds are known eye irritants.[3][4][5]
Respiratory/Skin Sensitization
May cause an allergic skin reaction. May cause allergy or asthma symptoms if inhaled.
The piperazine moiety is a known skin and respiratory sensitizer.[1][2]
Reproductive Toxicity
Suspected of damaging fertility or the unborn child.
Piperazine is classified with suspected reproductive toxicity.[1][2]
Recommended Toxicity Testing Workflow
A tiered approach to toxicity testing is recommended to efficiently and ethically characterize the safety profile of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one. This workflow progresses from in silico and in vitro methods to more complex in vivo studies, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Scalable synthesis protocols for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Application Note: Scalable Synthesis Protocols for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Executive Summary This guide details the scalable synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a critical pha...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis Protocols for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Executive Summary
This guide details the scalable synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a critical pharmacophore found in various GPCR ligands and kinase inhibitors. The protocol addresses the two primary synthetic challenges associated with this scaffold:
Regioselectivity: Controlling the ambident nucleophilicity of 2-pyridone to favor N-alkylation over O-alkylation.
Polymerization Control: Preventing the formation of bis-alkylated piperazine dimers during the linker attachment.
We present a robust, two-step "Halo-Linker Strategy" optimized for gram-to-kilogram scale-up, utilizing standard industrial solvents and reagents.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a stepwise alkylation strategy to maximize yield and purity.
Step 1 (Linker Installation): N-alkylation of 2-hydroxypyridine with a large excess of 1,2-dibromoethane.
Step 2 (Amination): Nucleophilic displacement of the terminal bromide by piperazine.
Rationale:
Direct alkylation of 2-pyridone with 1-(2-chloroethyl)piperazine is possible but often suffers from lower yields due to the self-polymerization of the nitrogen mustard intermediate and difficult workup. The stepwise approach allows for the isolation of the stable bromo-intermediate, ensuring high purity before the final coupling.
Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the target.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2-bromoethyl)pyridin-2(1H)-one
Objective: Install the ethyl linker while strictly enforcing N-selectivity.
Mechanism: 2-Hydroxypyridine exists in equilibrium with 2-pyridone.[1] Under basic conditions, the pyridone anion is an ambident nucleophile.[2] N-alkylation is thermodynamically favored in polar aprotic solvents (DMF, MeCN) using "hard" bases like carbonates, whereas O-alkylation is kinetically favored or promoted by silver salts.
Materials:
2-Hydroxypyridine (1.0 equiv)
1,2-Dibromoethane (3.0 equiv) — Excess is critical to prevent dimerization.
Potassium Carbonate (
) (2.0 equiv)
Acetonitrile (MeCN) or DMF (10 volumes)
Protocol:
Setup: Charge a reaction vessel with 2-hydroxypyridine (100 g, 1.05 mol) and
(290 g, 2.10 mol) in MeCN (1.0 L).
Activation: Stir the suspension at 60°C for 30 minutes to ensure deprotonation.
Addition: Add 1,2-dibromoethane (592 g, 3.15 mol) dropwise over 1 hour. Note: Rapid addition can increase exotherm and O-alkylation.
Reaction: Reflux (80-82°C) for 12–16 hours. Monitor by HPLC/TLC.
Endpoint: <2% remaining 2-hydroxypyridine.
Workup:
Cool to room temperature (RT) and filter off inorganic salts (
, excess ).
Concentrate the filtrate under reduced pressure to remove solvent and excess 1,2-dibromoethane.
Purification: The residue is often a semi-solid. Recrystallize from EtOAc/Hexanes or purify via silica gel flash chromatography (Eluent: 50% EtOAc in Hexanes) to remove any O-alkylated byproduct (2-(2-bromoethoxy)pyridine).
Yield: Expect 65–75%.
QC Check:
NMR should show two triplets for the ethyl chain (~3.7 ppm and ~4.4 ppm). The O-isomer would show a triplet significantly downfield (~4.6 ppm) due to oxygen electronegativity.
Step 2: Synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Objective: Displacement of bromide with piperazine without forming the "dumbbell" dimer (bis-pyridone-ethyl-piperazine).
Setup: Dissolve Piperazine (excess) and KI in MeCN/EtOH at RT.
Addition: Add a solution of 1-(2-bromoethyl)pyridin-2(1H)-one slowly over 30 minutes.
Reaction: Heat to reflux (80°C) for 6–8 hours.
Workup (Critical for Purity):
Cool to RT. Filter off any precipitated salts.
Concentrate to remove the solvent.
Excess Piperazine Removal: The residue contains product + excess piperazine.
Method A (Distillation): If stable, distill off piperazine under high vacuum (sublimation).
Method B (Aqueous Wash): Dissolve residue in Dichloromethane (DCM). Wash with minimal water (Piperazine is highly water-soluble; the product is less so, but care is needed as the product is amphiphilic).
Method C (Preferred for Scale): Dissolve crude in DCM. Wash with saturated
. Extract the organic layer with dilute HCl (pH 4-5). The product moves to the aqueous phase; non-basic impurities stay in DCM. Basify the aqueous phase (pH >10) and extract back into DCM.
Isolation: Dry organic layer (
), filter, and concentrate.
Yield: Expect 80–85%.
Process Control & Logic Map
The following diagram illustrates the decision-making process during the synthesis, specifically addressing impurity control.
Figure 2: Logic flow for Quality Control and impurity mitigation.
N-Alkyl (Target): The pyridone ring protons show specific coupling (
Hz). The -carbonyl carbon (C2) in NMR appears around 160–164 ppm .
O-Alkyl (Impurity): The pyridine ring protons differ. The C2 carbon (attached to oxygen) appears downfield around 168–170 ppm .
References
Regioselective N-Alkylation of 2-Pyridones
Title: "Mild and Regioselective N-Alkylation of 2-Pyridones in W
Source:ResearchGate / J. Org. Chem.
URL:
General Synthesis of Piperazine Linkers
Title: "Synthesis of piperazines - Organic Chemistry Portal."
Source:Organic Chemistry Portal (General methodologies for piperazine alkyl
URL:
Ambident Nucleophile Reactivity (2-Pyridone)
Title: "Optimization of Reaction Conditions for N-Alkyl
Source:ResearchGate (Discussion on base/solvent effects).
URL:
Compound Data & Safety
Title: "1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)
Source:Sigma-Aldrich.
URL:
Disclaimer: This protocol is intended for research and development purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.
Step-by-step preparation of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one from 2-hydroxypyridine
[1][2] Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a critical pharmacophore linker often found in GPCR ligands (e.g., se...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , a critical pharmacophore linker often found in GPCR ligands (e.g., serotonergic and dopaminergic modulators).[1][2]
The synthesis addresses two primary chemical challenges:
Regioselectivity (N- vs. O-alkylation): 2-Hydroxypyridine exists in a tautomeric equilibrium.[1][2] Controlling the reaction conditions to favor the thermodynamic
-alkylated product (pyridone) over the kinetic -alkylated product (alkoxypyridine) is the critical quality attribute (CQA) of Step 1.
Polymerization Control: The use of piperazine, a diamine, presents a risk of dimerization or oligomerization. This protocol utilizes a mono-protection strategy (Boc-piperazine) to ensure 1:1 stoichiometry and high purity.[1][2]
Retrosynthetic Analysis & Strategy
The synthetic route is designed as a convergent 3-step process.[1] We avoid the direct use of 1,2-dihaloethanes with free piperazine, which leads to complex mixtures of bis-alkylated byproducts.[2]
Figure 1: Retrosynthetic breakdown of the target molecule highlighting the convergent assembly.
Experimental Protocols
Phase 1: Regioselective N-Alkylation
Objective: Synthesis of 1-(2-bromoethyl)pyridin-2(1H)-one.[1][2]
Theory of Operation:
2-Hydroxypyridine is an ambident nucleophile.[1]
-alkylation is favored by thermodynamic control.[1] We utilize Potassium Carbonate () in DMF (Dimethylformamide).[1][2] The polar aprotic solvent solvates the cation, leaving the anion "naked" and reactive, while the thermodynamic stability of the amide-like pyridone carbonyl drives the reaction toward the -isomer over the imidate-like -isomer.
Setup: Charge a flame-dried round-bottom flask with 2-hydroxypyridine (10 mmol) and anhydrous
(20 mmol).
Solvation: Add anhydrous DMF (20 mL) and stir at room temperature for 30 minutes to facilitate deprotonation. The suspension will turn milky.
Addition: Add 1,2-dibromoethane (50 mmol) in one portion.
Note: A large excess is mandatory.[1] If stoichiometry is 1:1, the product will react with another equivalent of pyridone to form the bis-pyridone dimer.
Reaction: Heat the mixture to 60°C for 12–16 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1).[1][2] The product (
) should appear as a UV-active spot distinct from the starting material ().[1][2]
Purification: This intermediate is often pure enough for the next step. If necessary, recrystallize from EtOAc/Hexane or pass through a short silica plug.[2]
Phase 3: Deprotection
Objective: Isolation of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one.[1][2]
Protocol:
Dissolve the Boc-protected intermediate in DCM (5 vol).[1]
Add Trifluoroacetic acid (TFA) (5 vol) dropwise at 0°C.
Pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with saturated
and extract exhaustively with DCM/Isopropanol (3:1).[1][2]
Note: The free base is highly polar and water-soluble.[1]
Final Form: Concentrate to obtain the target as a viscous oil or hygroscopic solid. For storage, conversion to the dihydrochloride salt (using HCl/Dioxane) is recommended.[2]
Analytical Data Summary
Parameter
Expected Value / Observation
Interpretation
Appearance
Pale yellow viscous oil (Free base)
Darkening indicates oxidation; store under Argon.[1][2]
Maity, S., et al. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones."[1][2][5] The Journal of Organic Chemistry, 2024.[10] [1]
Application Note Context: Establishes the foundational rules for choosing DMF/K2CO3 to ensure N-selectivity.
Piperazine Synthesis Methodologies
"Synthesis of piperazines."[10][11] Organic Chemistry Portal.
Application Note Context: Provides general conditions for nucleophilic substitution using piperazine deriv
Target Scaffold Relevance (Patent Literature)
"Novel pyridin-2(1H)one derivatives, their preparation and their use for the treatment of pain." WO2021064186A1.[1]
Application Note Context: Validates the industrial relevance of the 1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one scaffold in drug discovery.[1][2]
General N-Alkylation Protocols
Sato, T., et al. "CsF in Organic Synthesis.[2] Tuning of N- or O-Alkylation of 2-Pyridone."[1][2][4] Synlett, 1995.[2][4]
Application Note Context: Discusses the influence of alkali metal salts on regioselectivity.
Application Note: HPLC Method Development for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Executive Summary & Compound Profile This technical guide outlines the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . This molecule repr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
This technical guide outlines the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . This molecule represents a classic "linker-fragment" often found in the synthesis of kinase inhibitors, GPCR ligands (e.g., azelastine analogs), and antipsychotics.
The compound presents a dual chromatographic challenge:
High Polarity: The piperazine ring and pyridinone moiety create a highly polar profile, risking early elution (low
).
Basic Tailing: The secondary amine on the piperazine ring (pKa ~9.8) interacts strongly with residual silanols on stationary phases, leading to severe peak tailing.
Physicochemical Characterization
Property
Value (Estimated)
Chromatographic Implication
Molecular Weight
207.27 g/mol
Suitable for standard HPLC-UV or LC-MS.
pKa (Piperazine)
,
Positively charged at neutral/acidic pH. Requires pH control.
pKa (Pyridinone)
(Amide-like)
Neutral at most working pH ranges.
LogP
to 0.5
Highly hydrophilic. Requires low organic start or HILIC.
UV Max
~305 nm (Pyridinone band)
Distinctive chromophore, allows detection away from solvent cutoff.
Method Development Strategy
The "One-Size-Fits-All" approach fails for piperazine derivatives. We must choose between Suppression (High pH) and Interaction Control (Low pH).
The Decision Matrix
The following decision tree illustrates the logic used to select the optimal stationary phase and mobile phase based on the compound's basicity.
Figure 1: Strategic decision tree for selecting the chromatographic mode based on stationary phase stability.
Recommended Protocol (The "Golden" Method)
Rationale: The most robust method utilizes High pH (pH 9.5–10.0) . At this pH, the piperazine secondary amine is largely deprotonated (neutral). This eliminates cation-exchange interactions with silanols (reducing tailing) and increases hydrophobicity (improving retention on C18).
Prerequisite: You MUST use a column stable at high pH (e.g., Waters XBridge BEH, Phenomenex Gemini NX, Agilent Poroshell HPH). Do not use standard silica columns.
Chromatographic Conditions
Parameter
Setting
Notes
Column
Hybrid C18, 150 x 4.6 mm, 3.5 µm or 5 µm
Rec: Waters XBridge BEH C18 or Phenomenex Gemini-NX.
Mobile Phase A
10 mM Ammonium Bicarbonate, pH 10.0
Adjust pH with Ammonium Hydroxide. Volatile (MS compatible).
Mobile Phase B
Acetonitrile (100%)
Methanol can be used but generates higher backpressure.
Flow Rate
1.0 mL/min
Standard for 4.6 mm ID.
Temperature
35°C
Improves mass transfer and peak symmetry.
Injection Vol
5 - 10 µL
Dissolve sample in 90:10 Water:ACN to prevent solvent effects.
Detection
UV @ 305 nm (Primary), 254 nm (Secondary)
305 nm is specific to the pyridinone ring; 254 nm is generic.
Gradient Table
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Initial Hold (Retention)
2.0
95
5
End of Hold
12.0
40
60
Linear Gradient
12.1
5
95
Wash Step
15.0
5
95
End Wash
15.1
95
5
Re-equilibration
20.0
95
5
Ready for Next Inj
Alternative Protocol (Traditional Low pH)
Rationale: If a high-pH stable column is unavailable, or if the compound degrades at high pH, use acidic conditions. However, simple acidic buffers often result in tailing. Ion-Pairing is recommended here to mask the charge.
Column: Standard C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus C18.
Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium Hexanesulfonate.
Note: This method is NOT MS-compatible due to the non-volatile phosphate and ion-pairing agents.
Experimental Workflow & Validation
This workflow ensures the method is chemically sound and reproducible.
Figure 2: Step-by-step validation workflow following ICH Q2(R1) guidelines.
System Suitability Criteria (Acceptance Limits)
Tailing Factor (
): NMT 1.5 (Critical for piperazines).
Theoretical Plates (
): > 5,000.
Precision (RSD): < 2.0% for peak area (n=5).
Resolution (
): > 2.0 between analyte and any synthetic impurity.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Silanol interaction with piperazine amine.
Method A: Increase pH to 10.5 (if column allows).Method B: Add 0.1% Triethylamine (TEA) as a silanol blocker.
Early Elution (Void)
Compound is too polar.
Reduce initial %B to 2% or 0%. Switch to a "AQ" (Aqueous compatible) C18 column to prevent phase collapse.
Split Peaks
Sample solvent mismatch.
Dissolve the sample in the starting mobile phase (95% Water). Do not inject pure ACN solutions.
Carryover
Piperazine sticking to injector needle.
Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.
References
Separation of Piperazine Derivatives on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917. [Link]
PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information (2025). [Link]
Dolan, J. W. (2006). "The Power of pH." LCGC North America, 24(11).
Application Note: Extraction and Isolation of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Here is the comprehensive Application Note and Protocol for the extraction and isolation of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . Introduction & Physicochemical Profile[1][2][3] The compound 1-(2-(Piperazin-1-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive Application Note and Protocol for the extraction and isolation of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one .
Introduction & Physicochemical Profile[1][2][3]
The compound 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one represents a specific pharmacophore often encountered in the development of CNS-active agents (analogous to trazodone metabolites) or as a functionalized building block in medicinal chemistry.
Its structure combines two distinct chemical behaviors:[1][2][3]
The Piperazine Moiety: A secondary amine acting as a strong base (
, ).[1][2] This is the primary "handle" for isolation.[2]
The Pyridin-2(1H)-one Moiety: A lactam ring. It is essentially neutral at physiological pH, highly polar, and stable against hydrolysis under mild conditions.[1][2]
Key Properties for Extraction
Property
Value (Estimated)
Implication for Protocol
Basicity ()
~9.8 (Piperazine NH)
Compound is cationic at pH < 8; Neutral at pH > 10.
Polarity (LogP)
0.5 – 1.2
Moderately polar.[2] Pure water solubility is high; requires polar organic solvents (e.g., DCM, CHCl) for extraction.[1][2]
Stability
High (Lactam/Amine)
Stable to pH swings (1–14).[2] Avoid strong oxidizers.[2]
UV Absorbance
nm
Pyridinone ring provides a strong chromophore for HPLC detection.[1][2]
Protocol A: Bulk Extraction (Synthesis Workup)[1]
Context: Isolation of the target compound from a crude reaction mixture (e.g., alkylation of pyridin-2-one with chloroethyl piperazine).
Methodology: Liquid-Liquid Extraction (LLE) utilizing a "pH Swing" strategy to remove neutral and acidic impurities.
Acidify carefully to pH 2.0–3.0 using 6M HCl.[2] Rationale: This protonates the piperazine nitrogen, forcing the target molecule into the aqueous phase.[1][2]
Context: Extracting the compound from plasma, urine, or complex media for HPLC-MS analysis.
Methodology: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) . This mechanism is self-validating because it relies on two distinct retention mechanisms (Hydrophobic + Ionic).
Load the pre-treated sample at a slow flow rate (1 mL/min).
Mechanism:[1][5] The target binds via ionic interaction (amine to sulfonate group) AND hydrophobic interaction (aromatic rings to polymer backbone).[1][2]
Washing (Critical for Purity):
Wash 1: 1 mL 2% Formic Acid in Water.[2] (Removes proteins/hydrophilic interferences).[2]
Wash 2: 1 mL 100% Methanol.[2] (Removes neutral hydrophobic interferences).[2]
Note: The target remains bound because the ionic bond is not broken by MeOH.[2]
Elution:
Elute with 2 x 0.5 mL 5% Ammonium Hydroxide (
) in Methanol .
Mechanism:[1][5] The high pH neutralizes the piperazine ammonium ion, breaking the ionic bond.[1][2] The organic solvent disrupts the hydrophobic bond.[2]
Workflow Diagram (SPE)
Caption: Mixed-Mode Cation Exchange (MCX) protocol ensuring high specificity for basic amines.
Purification & Salt Formation[1][7][8]
For long-term storage and stability, the free base (often an oil or low-melting solid) should be converted to a crystalline salt.
Dihydrochloride Salt Preparation[2][8][10]
Dissolve the crude free base in a minimal amount of Ethanol (EtOH) or Isopropanol .[2]
Cool to 0°C.
Add 1.25 M HCl in Ethanol dropwise until pH is acidic (pH ~2).
Add Diethyl Ether or Ethyl Acetate until the solution becomes slightly turbid.
Allow to stand at 4°C overnight. White crystals of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one dihydrochloride should form.
PubChem. (n.d.).[2][6] 1-(2-Piperidin-1-yl-ethyl)-piperazine (Analogous Structure Data). National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]
Organic Chemistry Portal. (2023).[2] Synthesis of Piperazines.[2][7][8][9] Retrieved October 26, 2023, from [Link][1][2]
Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data.[2] Retrieved from [Link][1]
Application Note: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one as a Scaffold for Drug Design
Executive Summary This application note details the utility of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (hereafter referred to as PPE-2 ) as a privileged scaffold in the design of bioactive small molecules. Historica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the utility of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (hereafter referred to as PPE-2 ) as a privileged scaffold in the design of bioactive small molecules. Historically recognized for its prevalence in CNS-active agents, this motif serves as a versatile "linker-tail" assembly that modulates pharmacokinetics and receptor binding affinity, particularly within the G-Protein Coupled Receptor (GPCR) superfamily (e.g., 5-HT1A, D2). This guide provides a comprehensive structural analysis, a validated synthetic protocol for scaffold generation, and strategic guidelines for its incorporation into lead optimization campaigns.
Structural Anatomy & Pharmacophore Analysis[1][2]
The PPE-2 scaffold is not merely a passive linker; it is a bioactive pharmacophore. Its efficacy stems from its ability to engage multiple binding domains simultaneously.[1]
The "Privileged" Architecture
The scaffold consists of three distinct functional zones:
The Pyridinone Head (Hydrogen Bond Array): The pyridin-2(1H)-one ring acts as a bioisostere for phenyl or heteroaryl rings but with superior solubility and specific H-bond donor/acceptor capabilities (C=O acceptor, N-substitution prevents donation but affects electronics).
The Ethyl Linker (Distance Gating): A critical 2-carbon spacer that positions the basic amine at an optimal distance (~3.5–4.0 Å) from the aromatic head, mimicking the distance found in endogenous neurotransmitters like serotonin and dopamine.
The Piperazine Core (Ionic Anchor): The distal nitrogen (N4) is basic (pKa ~9.8) and protonated at physiological pH, forming a crucial salt bridge with conserved Aspartate residues (e.g., Asp3.32) in aminergic GPCRs.
Pharmacophore Visualization
The following diagram illustrates the interaction potential of the PPE-2 scaffold within a theoretical GPCR binding pocket.
Figure 1: Pharmacophore map showing the binding trajectory of the PPE-2 scaffold within a typical aminergic GPCR pocket.
Synthetic Protocol: Scaffold Generation
Objective: Synthesize 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one from commercially available precursors.
Challenge: Selective N-alkylation of 2-hydroxypyridine (pyridin-2-one tautomer) over O-alkylation.
Reaction Scheme
The synthesis relies on a convergent approach coupling 2-hydroxypyridine with a bis-electrophile or a pre-formed piperazine linker. The protocol below utilizes a stepwise alkylation strategy for maximum control.
Figure 2: Synthetic workflow for the generation of the PPE-2 scaffold.
Charge a 100 mL round-bottom flask with 2-hydroxypyridine, K₂CO₃, and KI in DMF.
Stir at room temperature for 15 minutes to facilitate deprotonation.
Add 1-Boc-4-(2-chloroethyl)piperazine dropwise (dissolved in 5 mL DMF if solid).
Heat the mixture to 60°C under N₂ atmosphere for 12–16 hours. Note: Higher temperatures (>90°C) increase O-alkylation byproducts.
Workup: Cool to RT. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL), dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (SiO₂; 0–5% MeOH in DCM). The N-alkylated product typically elutes after the O-alkylated impurity due to higher polarity.
Step 2: Deprotection
Reagents:
Trifluoroacetic acid (TFA) (20 eq)
Dichloromethane (DCM) (10 mL per gram of substrate)
Procedure:
Dissolve the intermediate in DCM at 0°C.
Add TFA dropwise.
Stir at Room Temperature for 2 hours (monitor by TLC).
Workup: Concentrate in vacuo. Redissolve in minimal MeOH and basify with Amberlyst A-21 (free base resin) or saturated NaHCO₃ solution. Extract with DCM/Isopropanol (3:1) if aqueous workup is used.
Yield: Expect 75–85% overall yield.
Application Guidelines: Drug Design Strategy
Modulating Selectivity (SAR)
The PPE-2 scaffold is a "template." Selectivity is achieved by modifying the "Head" (pyridinone) or the "Tail" (N4-substituent).
Modification Site
Chemical Change
Biological Impact
Pyridinone C-3/C-5
Halogen (F, Cl), Methyl
Increases metabolic stability; modulates electronic density affecting π-stacking.
Pyridinone C-6
Bulky alkyl / Aryl
Introduces steric clash; often destroys affinity for 5-HT1A but may enhance selectivity for Alpha-1 receptors.
Piperazine N4
Aryl / Heteroaryl coupling
Critical Determinant. Adding a benzothiazole creates Perospirone-like antipsychotics. Adding a phenyl ring creates Trazodone-like antidepressants.
Ethyl Linker
Rigidification (cyclopropyl)
Restricts conformational freedom; usually decreases affinity unless the receptor pocket is very tight.
ADME Optimization
Solubility: The pyridinone ring is significantly more polar than a phenyl ring (LogP ~ -0.5 vs +2.0), improving aqueous solubility of the final drug candidate.
Metabolic Stability: The ethyl linker is a metabolic soft spot (oxidative dealkylation).
Strategy: Introduce gem-dimethyl groups on the ethyl chain or use a deuterated linker to block CYP450 metabolism.
Validated Assay Protocol: 5-HT1A Binding
To validate the efficacy of PPE-2 derived ligands, a radioligand binding assay is the gold standard.
Protocol: Membrane Preparation & Binding
Source: CHO cells stably expressing human 5-HT1A receptors.
Ligand: [³H]-8-OH-DPAT (Agonist) or [³H]-WAY-100635 (Antagonist).
Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
Incubation:
Mix 20 µg membrane protein + 1 nM Radioligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M).
Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).
Analysis: Scintillation counting. Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.
Success Criteria:
A "Hit" utilizing the PPE-2 scaffold should exhibit a Kᵢ < 100 nM.
The scaffold itself (unsubstituted) usually has low affinity (Kᵢ > 1 µM); it requires the N4-substituent to achieve potency.
References
Review of Arylpiperazine Scaffolds
Title: "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry"
Technical Application Note: Recrystallization Solvents and Methods for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Part 1: Executive Summary & Physicochemical Profile The Challenge The target molecule, 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , represents a classic "amphiphilic base" challenge in purification. Structurally, it co...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Physicochemical Profile
The Challenge
The target molecule, 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one , represents a classic "amphiphilic base" challenge in purification. Structurally, it combines a polar, hydrogen-bond-accepting pyridin-2-one core with a basic, secondary amine-containing piperazine moiety, linked by a flexible ethyl chain.
Pyridinone Core: High polarity, potential for
- stacking, often leads to high melting points if crystal packing is efficient.
Piperazine/Ethyl Linker: Adds conformational flexibility and basicity (
), increasing the risk of the compound "oiling out" rather than crystallizing, particularly in the free base form.
Strategic Approach
Standard "trial-and-error" recrystallization is inefficient for this class of compounds. This guide prioritizes a Polarity-Gradient Approach . We will explore two primary pathways:
Free Base Purification: Utilizing polarity differentials in solvent/anti-solvent systems (e.g., Ethyl Acetate/Heptane).
Salt Formation (Recommended): Converting the oily free base into a crystalline lattice (HCl or Fumarate) to enforce rigidity and exclude impurities.
Part 2: Solvent Selection & Solubility Screening[1]
Solubility Profile (Theoretical & Empirical)
Based on structural analogs (e.g., 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one and 3-piperazin-1-yl-1H-pyridazin-6-one), the predicted solubility profile is:
Solvent Class
Representative Solvent
Solubility (Hot)
Solubility (Cold)
Suitability
Polar Protic
Ethanol (EtOH), Methanol
High
Moderate/High
Good (as solvent)
Polar Aprotic
Ethyl Acetate (EtOAc)
Moderate
Low
Excellent (as solvent)
Chlorinated
Dichloromethane (DCM)
Very High
High
Poor (Too soluble)
Non-Polar
Heptane, Hexane
Insoluble
Insoluble
Excellent (as anti-solvent)
Ketones
Acetone, MEK
High
Moderate
Caution (Amine reactivity)
Protocol A: The "Self-Validating" Solvent Screen
Do not commit the entire batch to a solvent without this validation step.
Objective: Determine the Metastable Zone Width (MSZW) visually.
Materials:
100 mg of Crude 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one.
4 mL Vials with screw caps.
Heating block set to 70°C.
Procedure:
Distribution: Place 20 mg of crude solid into 5 separate vials.
Solvent Addition: Add the following solvents dropwise to the hot vials (70°C) until dissolution is just achieved (Max volume 1.0 mL).
Observation (Hot): If solid remains after 1.0 mL, the solvent is too weak (mark as "Insoluble"). If it dissolves instantly in <0.1 mL, it is too strong.
Cooling: Allow vials to cool slowly to Room Temperature (RT) over 1 hour.
Validation:
Success: Distinct crystals form.
Failure: Oiling out (droplets) or amorphous precipitate.
Decision Logic:
If Oil forms: Re-heat and add 10% volume of a polar co-solvent (e.g., add EtOH to EtOAc).
If No precipitate: Evaporate 50% volume or add Anti-solvent (Heptane).
Finishing: Cool in an ice bath (0-5°C) for 1 hour.
Isolation: Filter via Buchner funnel.[2] Wash cake with cold 1:1 EtOAc/Heptane.
Method 2: Salt Formation (The "Rescue" Protocol)
Use this if Method 1 yields an oil. Piperazine derivatives often crystallize best as Hydrochloride or Fumarate salts.
System: Isopropanol (IPA) / HCl.
Dissolution: Dissolve 5 g of crude free base in Isopropanol (25 mL) at 40°C.
Acidification: Slowly add HCl in IPA (5-6 M solution) or concentrated aqueous HCl (1.1 equivalents).
Observation: A white precipitate should form almost immediately.
Digestion: Heat the slurry to reflux (82°C).
Scenario A: The solid dissolves.[2] Good. Allow to cool slowly to crystallize.
Scenario B: The solid does not dissolve. Add Methanol dropwise at reflux until clear.
Cooling: Cool to RT, then 0°C.
Isolation: Filter the white crystalline solid. Wash with cold IPA.
Result: This yields 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Hydrochloride.
Part 4: Process Logic & Visualization
The following diagram illustrates the decision-making process for purifying this specific chemical class.
Figure 1: Decision tree for selecting the optimal purification pathway based on initial physical behavior.
Part 5: Analytical Validation & Troubleshooting
Common Failure Modes
Symptom
Cause
Remediation
Oiling Out
Temperature dropped too fast; Impurities lowered melting point.
Re-heat, add seed crystals at cloud point, cool at 5°C/hour.
Sticky Solid
Residual solvent trapped in lattice.
Dry under high vacuum (50°C, <10 mbar) for 12h.
Yellow Color
Oxidation products (N-oxides).
Treat hot solution with Activated Carbon (5 wt%), filter hot through Celite.
Validation Metrics
Before releasing the batch for biological testing, verify:
HPLC Purity: >98% (Area %).
1H NMR: Confirm absence of solvent peaks (EtOAc/Heptane signals often persist).
Elemental Analysis: Crucial if Salt Method was used, to confirm stoichiometry (Mono-HCl vs Di-HCl).
Part 6: References
National Institutes of Health (NIH). (2010). Crystal structure of N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of piperazines and recent literature. Retrieved from [Link]
Troubleshooting low yields in the synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Welcome to the technical support center dedicated to the synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields and purity for this important scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a robust and reproducible synthetic strategy.
Introduction: Understanding the Synthetic Challenge
The target molecule, 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one, is typically synthesized via a nucleophilic substitution (S_N2) reaction. The core challenge lies in the N-alkylation of the 2-pyridone ring. The 2-pyridone tautomer exists in equilibrium with 2-hydroxypyridine. Deprotonation under basic conditions generates an ambident nucleophile, which can be alkylated at either the nitrogen or the oxygen atom.[1] Achieving high regioselectivity for N-alkylation over the competing O-alkylation is paramount for a high-yield synthesis.[2] Furthermore, the piperazine moiety itself presents challenges, including potential for di-alkylation if not properly managed.[3]
This guide provides a structured approach to troubleshoot and optimize this critical transformation.
Synthetic Pathway and Potential Pitfalls
The most common synthetic route involves the reaction of 2-hydroxypyridine with a suitable electrophile, such as a Boc-protected piperazine derivative, followed by deprotection. An alternative is the direct use of an unprotected piperazine derivative, which requires careful control of stoichiometry.
Caption: General synthetic scheme and common side reactions.
Troubleshooting Guide
This section is structured to address specific experimental observations, providing both the rationale and actionable steps.
Question 1: My TLC/LC-MS analysis shows a low conversion rate with significant unreacted 2-pyridone starting material. What should I do?
This is one of the most common issues and typically points to problems with reaction conditions or reagent quality.
Possible Causes & Solutions:
Inactive Base or Insufficient Deprotonation:
Rationale: Strong bases like sodium hydride (NaH) are required to fully deprotonate the 2-pyridone. NaH is highly sensitive to moisture and can lose its activity if improperly stored or handled.
Action Plan:
Use a fresh bottle of NaH or titrate your existing stock to determine its activity.
Ensure your reaction solvent (e.g., DMF, THF) is anhydrous. Use a freshly opened bottle of solvent or dry it over molecular sieves.
Consider extending the deprotonation time. Allow the 2-pyridone and base to stir for at least 30-60 minutes at 0 °C or room temperature until hydrogen evolution ceases before adding the electrophile.
Degraded Electrophile:
Rationale: Alkyl halides, especially bromo- or chloro- derivatives, can degrade over time. The piperazine-containing electrophile may also be hygroscopic.
Action Plan:
Check the purity of your alkylating agent by NMR or GC-MS.
If using a commercial source, consider purchasing a fresh batch.
If you synthesized the electrophile, ensure it was properly purified and stored under inert conditions.
Suboptimal Reaction Temperature:
Rationale: While S_N2 reactions are often performed at room temperature, this specific transformation can be sluggish.
Action Plan:
After adding the electrophile, allow the reaction to stir at room temperature for several hours, monitoring by TLC/LC-MS.
If conversion is still low, gradually increase the temperature to 40-60 °C. Be cautious, as higher temperatures can also promote side reactions like elimination.
Question 2: My reaction has gone to completion, but I see two major product spots on my TLC plate with very similar Rf values. What is happening?
This classic symptom strongly suggests the formation of N- and O-alkylated isomers.[4]
Possible Causes & Solutions:
Lack of Regioselectivity:
Rationale: The pyridin-2-olate anion is an ambident nucleophile. The ratio of N- to O-alkylation is highly dependent on factors like the solvent, base counter-ion, and temperature.[4] Harder electrophiles tend to favor reaction at the harder oxygen atom, while polar aprotic solvents can favor N-alkylation.
Action Plan:
Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the base but not the nucleophilic anion, leaving it more reactive, which often favors N-alkylation.
Counter-Ion Effect: The addition of certain salts can influence selectivity. For example, some literature suggests that adding lithium bromide (LiBr) can favor N-alkylation when using NaH in a DMF/DME solvent mixture.[4]
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Higher temperatures can sometimes decrease selectivity.
Parameter
Condition to Favor N-Alkylation
Rationale
Solvent
Polar Aprotic (DMF, DMSO, Acetonitrile)
Solvates the cation, leaving a more "naked" and reactive anion, which enhances reaction at the more nucleophilic nitrogen.
Base
NaH, K₂CO₃
Strong, non-nucleophilic bases are effective. The choice of counter-ion (Na⁺ vs. K⁺) can subtly alter selectivity.
Temperature
Room Temperature to 60 °C
Start at lower temperatures to maximize selectivity before increasing to drive the reaction to completion.
Additive
LiBr (in some systems)
The lithium ion may coordinate with the oxygen atom, sterically hindering O-alkylation.[4]
Purification Challenge:
Rationale: The two isomers often have very similar polarities, making them difficult to separate by standard column chromatography.
Action Plan:
Use a high-resolution silica gel column and a shallow gradient elution. A typical eluent system would be Dichloromethane/Methanol with 0.5-1% triethylamine to prevent peak tailing.[5]
If separation is still poor, consider derivatizing the mixture (if possible) or exploring alternative purification techniques like preparative HPLC.
Question 3: My isolated yield is low after column chromatography, and the product seems to be smearing or "tailing" down the column.
This indicates a purification issue, likely due to the basic nature of your product.
Possible Causes & Solutions:
Interaction with Silica Gel:
Rationale: The piperazine and pyridone nitrogens are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[6] This leads to poor separation, broad peaks (tailing), and potential irreversible adsorption of the product onto the column, reducing the isolated yield.
Action Plan:
Deactivate the Silica: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. Alternatively, a 1-2% solution of 7N ammonia in methanol can be used as part of the polar phase (e.g., DCM / (1% NH₃ in MeOH)).
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.
Product Volatility/Solubility Issues:
Rationale: If the product is not fully soluble in the loading solvent or is volatile, yield can be lost during sample loading and solvent evaporation.
Action Plan:
Ensure your crude product is fully dissolved before loading it onto the column. Use a "dry loading" technique: dissolve the crude material in a suitable solvent (like DCM or MeOH), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.
Use a rotary evaporator with controlled temperature and vacuum to avoid loss of product.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: What is the most critical step in this synthesis?
A: The deprotonation of 2-pyridone and the subsequent N-alkylation. The success of the entire synthesis hinges on achieving efficient and regioselective alkylation at the nitrogen atom. This requires scrupulous attention to anhydrous conditions and the right choice of base and solvent.
Q: I don't have a Boc-protected piperazine electrophile. Can I use 1-(2-chloroethyl)piperazine directly?
A: Yes, this is possible, but it introduces another layer of complexity. You must use a precise stoichiometry of the electrophile (typically 1.0-1.1 equivalents) to minimize di-alkylation of the piperazine, where a second pyridone unit is attached to the second piperazine nitrogen. Using a large excess of piperazine when synthesizing the electrophile itself can help ensure it is mono-substituted.[6] For research and development, using a Boc-protected intermediate is highly recommended as it simplifies the reaction and purification, often leading to higher overall yields of the desired pure product.[3]
Q: How can I confirm that I have synthesized the N-alkylated product and not the O-alkylated one?
A: ¹H NMR spectroscopy is the most definitive method. The protons on the pyridone ring will have characteristic chemical shifts. Specifically, the proton adjacent to the nitrogen (at the C6 position) in the N-alkylated product will typically appear at a different chemical shift compared to the corresponding proton in the O-alkylated pyridine ether. A thorough analysis of 2D NMR spectra (COSY, HSQC, HMBC) can unambiguously determine the structure.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-(4-Boc-piperazin-1-yl)ethyl)pyridin-2(1H)-one
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-hydroxypyridine (1.0 eq).
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration). Cool the mixture to 0 °C in an ice bath.
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until gas evolution ceases. The solution should become clear or a uniform slurry.
Electrophile Addition: Re-cool the mixture to 0 °C and add a solution of 1-Boc-4-(2-chloroethyl)piperazine (1.1 eq) in a small amount of anhydrous DMF dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
Workup: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes, or methanol in dichloromethane (containing 1% Et₃N).
Protocol 2: Boc Deprotection
Dissolution: Dissolve the purified Boc-protected product from Protocol 1 in dichloromethane (DCM).
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Extract the aqueous layer with DCM.
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified if necessary.
References
Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. Available at: [Link]
Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Semantic Scholar. Available at: [Link]
ResearchGate. (2025). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Available at: [Link]
Gervais, O., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]
Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Available at: [Link]
Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]
Magedov, I. V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. Available at: [Link]
Liu, Y., et al. (2021). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. National Center for Biotechnology Information. Available at: [Link]
Technical Support Center: Purification & Troubleshooting for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Welcome to the Technical Support Center. Synthesizing 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one presents unique purification challenges due to the bifunctional nature of piperazine and the ambident nucleophilicity of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Synthesizing 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one presents unique purification challenges due to the bifunctional nature of piperazine and the ambident nucleophilicity of 2-pyridone. This guide provides field-proven, self-validating protocols to isolate your target mono-alkylated lactam from complex crude mixtures.
Impurity Profiling & Separation Logic
The following workflow illustrates the strategic separation of the target compound from unreacted starting materials, regioisomers, and over-alkylated dimers.
Workflow for isolating 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one from synthetic impurities.
Quantitative Data Summary
To successfully execute the protocols below, it is critical to understand the physicochemical differences between the target and its common impurities.
Compound
Molecular Weight ( g/mol )
pKa (Conjugate Acid)
Relative Polarity (TLC Rf)*
Piperazine (Starting Material)
86.14
9.8 (N1), 5.6 (N4)
0.05 (Stays at baseline)
Target Mono-adduct (N-Alkylated)
207.27
~9.5 (Piperazine N4)
0.35
O-Alkylated Regioisomer
207.27
~9.5 (Piperazine N4)
0.60
Dialkylated Dimer Impurity
368.48
~8.0 (Tertiary amines)
0.80
*Conditions: DCM:MeOH:NH4OH (90:9:1 on Normal Phase Silica Gel)
Troubleshooting FAQs & Experimental Protocols
FAQ 1: Resolving N- vs. O-Alkylation Regioisomers
Question: My NMR shows a mixture of N-alkylated (target) and O-alkylated (impurity) products. Why did this happen, and how do I separate them?
Causality: 2-Pyridone is an ambident nucleophile. According to established mechanistic principles, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is "softer"[1]. If your synthesis utilized hard electrophiles or Mitsunobu conditions, O-alkylation (forming 2-(2-(piperazin-1-yl)ethoxy)pyridine) will compete heavily with the desired N-alkylation[2].
Protocol: Chromatographic Separation of Regioisomers
Preparation: Dry load the crude mixture onto silica gel. Liquid loading often causes severe streaking due to the secondary amine on the piperazine ring.
Eluent System: Prepare a highly basic mobile phase of Dichloromethane (DCM) : Methanol (MeOH) : Aqueous Ammonium Hydroxide (NH4OH) in a 90:9:1 volumetric ratio.
Execution: Run the column. The O-alkylated ether lacks the highly polar amide-like resonance of the N-alkylated lactam, making it significantly less polar.
Self-Validating Step: Spot the collected fractions on a TLC plate and visualize with a UV lamp (254 nm) or Dragendorff's reagent. The O-isomer will elute first (Rf ~0.60). The target N-isomer will elute second (Rf ~0.35). If the Rf difference is <0.15, adjust the DCM ratio to 95:4.5:0.5 to improve resolution.
Question: I am seeing significant amounts of the dialkylated dimer (1,4-bis(2-(2-oxopyridin-1(2H)-yl)ethyl)piperazine). How can I remove it without relying on tedious chromatography?
Causality: Piperazine possesses two symmetrical, equally reactive secondary amines. After the first alkylation, the resulting mono-adduct remains nucleophilic, leading to inevitable over-alkylation[3]. However, the dimer contains two tertiary amines (pKa ~8.0), while the target contains one secondary and one tertiary amine (highest pKa ~9.5). We can exploit this basicity gap.
Protocol: pH-Tuned Liquid-Liquid Extraction
Acidification: Dissolve the crude mixture in 1M HCl (pH < 2) and wash with Ethyl Acetate to remove any neutral organic impurities.
Precise Basification: Slowly add 1M NaOH dropwise while continuously monitoring with a calibrated pH meter until the aqueous phase reaches exactly pH 8.5 to 8.8 .
Extraction: Extract the aqueous layer with DCM. At this specific pH, the less basic dimer (pKa ~8.0) is predominantly unprotonated (free base) and partitions into the organic DCM layer. The target mono-adduct (pKa ~9.5) remains partially protonated and stays trapped in the aqueous layer.
Target Recovery: Adjust the retained aqueous layer to pH 12 using 5M NaOH to fully deprotonate the target compound, then extract with DCM or Chloroform to recover the pure mono-adduct.
Self-Validating Step: Perform LC-MS on the final organic extract. The dimer mass (M+H = 369) must be absent, leaving only the target mass (M+H = 208). If the dimer persists, your initial extraction pH was too high.
FAQ 3: Clearing Massive Excesses of Unreacted Piperazine
Question: How do I remove unreacted piperazine? It co-elutes with my product and its high water solubility makes standard aqueous washes ineffective.
Causality: Piperazine is highly water-soluble, but so is your target compound. Standard aqueous washes will result in unacceptable product loss. However, piperazine uniquely forms a highly insoluble diacetate salt when exposed to acetic acid in acetone—a property long exploited for its industrial-scale purification[4].
Protocol: Acetone/Acetic Acid Precipitation
Dissolution: Dissolve the crude reaction mixture in a minimal volume of dry acetone at 25°C.
Precipitation: Add glacial acetic acid dropwise (approximately 2.5 equivalents relative to the estimated molar amount of unreacted piperazine).
Crystallization: Cool the mixture to 10°C and stir for 2 hours. Piperazine diacetate will crash out of the solution as a dense, white crystalline solid.
Filtration: Filter the mixture through a sintered glass funnel. Your target mono-adduct remains highly soluble in the acidic acetone filtrate.
Self-Validating Step: Take a 0.5 mL aliquot of the filtrate, evaporate the acetone under vacuum, and run a rapid 1H-NMR in D2O or CDCl3. The characteristic symmetrical singlet of free piperazine at ~2.9 ppm should be completely absent. If a residual peak is present, add 0.5 eq more acetic acid to the bulk filtrate and repeat the filtration.
References
1.[1] Organic Synthesis: General Remarks - Wiley-VCH. Wiley-VCH.
2.[2] A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC (PubMed Central).
3.[4] US2919275A - Purification of piperazine. Google Patents.
4.[3] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
Technical Support Center: Solubility Optimization for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Introduction This guide addresses the physicochemical challenges associated with 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . This molecule combines a polar pyridone core with a basic piperazine tail, linked by a flexi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This guide addresses the physicochemical challenges associated with 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one . This molecule combines a polar pyridone core with a basic piperazine tail, linked by a flexible ethyl chain. Its dual nature—part aromatic heterocycle, part polar amine—creates a "solubility paradox" where it often resists dissolution in standard organic solvents (like pure DCM or Ethyl Acetate) while being difficult to extract from aqueous phases.
This document provides mechanistic insights and validated protocols to resolve these issues, ensuring high recovery and purity during synthesis and biological evaluation.
Part 1: The Chemistry of Insolubility
Before troubleshooting, it is critical to understand why this molecule behaves poorly in organic media.
Feature
Chemical Cause
Consequence
Piperazine Moiety
High Basicity (, )
Readily protonates to form mono- or di-hydrochloride salts. Salts are insoluble in DCM/EtOAc.
Pyridone Oxygen
H-Bond Acceptor
Creates strong crystal lattice interactions via intermolecular H-bonding, requiring polar protic solvents to disrupt.
Secondary Amine
Polarity
The exposed -NH on the piperazine increases water solubility (), making aqueous extraction difficult.
The Core Diagnosis: If your compound is insoluble in Dichloromethane (DCM) or Ethyl Acetate, it is likely trapped in a salt form (HCl, TFA, or carbonate) or aggregating due to intermolecular hydrogen bonding.
Part 2: Troubleshooting & FAQs
Scenario A: "I cannot extract my product from the aqueous reaction mixture."
Q: I used DCM to extract the product from water, but the organic layer is empty. Where is my compound?A: It is likely protonated and residing in the aqueous phase. The piperazine nitrogen is highly basic. Even at neutral pH (pH 7), it is partially protonated.
Solution: You must adjust the aqueous pH to >12 using 1M NaOH or saturated
before extraction. This ensures the piperazine is in its neutral, free-base form.
Q: Even at pH 12, the recovery is low. What solvent should I use?A: Pure DCM is often insufficient for highly polar amines.
The "Magic" Solvent Mix: Use Chloroform : Isopropanol (3:1) or DCM : Isopropanol (4:1) .
Mechanism: Isopropanol acts as a phase-transfer cosolvent, disrupting the hydration shell around the amine and pulling it into the organic layer.
Scenario B: "My compound crashed out as a gum/oil during purification."
Q: I tried to dissolve the solid in EtOAc/Hexane for flash chromatography, but it oiled out.A: This molecule is too polar for non-polar solvent systems.
Solution: Switch to a DCM : Methanol system.
Additive Requirement: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your eluent.
Reasoning: Silica gel is acidic. Without a basic modifier, the piperazine will protonate on the silica surface, leading to irreversible adsorption (streaking) or precipitation.
Scenario C: "I need to dissolve it for biological assays (Stock Solution)."
Q: Can I use Ethanol or DMSO?A:
DMSO: Excellent solubility (>50 mM). Ideal for biological stocks.
Ethanol: Moderate solubility. Heating to 40°C may be required.
Water: Soluble only if converted to a salt (e.g., add 1 eq. HCl). Note: Free base has limited water solubility.
Part 3: Validated Protocols
Protocol 1: The "Salt-Busting" Extraction
Use this when recovering the compound from an acidic reaction mixture or aqueous waste.
Cool the aqueous mixture to 0°C.
Basify slowly with Saturated Aqueous
until pH . (Avoid NaOH if ester groups are present elsewhere; otherwise NaOH is fine).
Saturate the aqueous phase with solid NaCl ("Salting out"). This increases the ionic strength, forcing the organic amine out of the water.
Extract 3 times with Chloroform/Isopropanol (3:1) . Do not use Ether.
Dry combined organics over
(Sodium Sulfate). Magnesium sulfate () is slightly acidic and can trap trace amounts of amine.
Protocol 2: Flash Chromatography Conditions
Standard Normal Phase Silica setup.
Stationary Phase: High-performance Silica Gel (irregular, 40-63 µm).
Mobile Phase A: Dichloromethane (DCM).
Mobile Phase B: 10%
in Methanol (Prepare fresh).
Gradient: 0% B to 15% B over 20 column volumes.
Loading: Dissolve crude in minimal DCM containing a few drops of Methanol. If insolubility persists, use a "dry load" technique (adsorb crude onto Celite or Silica).
Part 4: Visual Workflows
Figure 1: Solubility Decision Tree
Use this flowchart to determine the correct solvent system based on the physical state of your compound.
Caption: Decision logic for selecting solvents based on the salt/ionization state of the piperazinyl-pyridone derivative.
Figure 2: Optimized Extraction Workflow
The "3:1 Trick" for polar amines.
Caption: Step-by-step extraction protocol using the Chloroform/Isopropanol system to recover polar piperazine derivatives.
Part 5: Data Reference
Table 1: Solvent Compatibility Chart
Predicted solubility behavior for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one.
Solvent System
Free Base Solubility
HCl Salt Solubility
Application
Water (pH 7)
Low to Moderate
High
Aqueous buffers
DCM (Pure)
Moderate
Insoluble
Not recommended alone
DCM : MeOH (9:1)
High
Moderate
TLC / Flash Column
Chloroform : IPA (3:1)
High
Low
Optimal Extraction
Diethyl Ether
Insoluble
Insoluble
Precipitation (Anti-solvent)
DMSO
High
High
NMR / Bio-Assay
References
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
Context: Used to approximate the pKa of the piperazine secondary amine (~9.8) and pyridone system.
Biotage. (2023).[1] What are alternatives to DCM/MeOH for polar reaction mix purifications? Biotage Blog. Link
Context: Validates the use of DCM/MeOH and alternative polar solvent blends for flash chrom
Blacker, A. J., et al. (2021).[2] Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, RSC. Link
Context: Supports the methodology of pH adjustment and specific solvent r
University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Link
Context: Source of the "3:1 Chloroform/Isopropanol" extraction technique for water-soluble organics.[3]
Identifying degradation products of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one via LC-MS
The following guide serves as a specialized Technical Support Center for researchers analyzing 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (referred to herein as PPEP ). This guide synthesizes principles of organic chem...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers analyzing 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (referred to herein as PPEP ).
This guide synthesizes principles of organic chemistry, mass spectrometry, and forced degradation guidelines (ICH Q1A/Q1B) to provide a robust framework for impurity profiling.
Status: Active
Ticket ID: LCMS-PPEP-DEG-01
Subject: Identification of degradation products via LC-MS
Assigned Specialist: Senior Application Scientist[1][2]
Core Molecule Analysis & Degradation Logic
Before troubleshooting, we must establish the "Degradation Logic" of the molecule. PPEP consists of three distinct pharmacophores, each with specific susceptibilities:
Piperazine Ring (Secondary Amine): The most reactive site.[2] Susceptible to N-oxidation (forming N-oxides) and nucleophilic attacks (reacting with excipient impurities like formaldehyde).[1][2]
Ethyl Linker: The weak point for oxidative N-dealkylation .[1][2] This cleavage separates the piperazine from the pyridinone.
Pyridin-2(1H)-one (Lactam): Generally stable against hydrolysis but susceptible to photolytic degradation (dimerization or ring expansion) and hydroxylation under harsh oxidative stress.[1][2]
Knowledge Base Articles (Troubleshooting Guides)
KBA-001: LC-MS Method Development & Peak Shape Issues
User Issue: "I am seeing severe peak tailing for the parent peak and poor retention of polar degradants."
Root Cause:
The secondary amine on the piperazine ring (
) is positively charged at acidic pH, interacting with residual silanols on C18 columns.
Troubleshooting Protocol:
Parameter
Recommendation
Scientific Rationale
Column Selection
Charged Surface Hybrid (CSH) C18 or HILIC
CSH columns provide a low-level positive charge to repel the protonated amine, eliminating tailing.[1][2] HILIC is superior for retaining highly polar degradants like N-oxides.[1][2]
Mobile Phase pH
High pH (pH 10) ORAcidic with Ion Pairing
Preferred: 10mM Ammonium Bicarbonate (pH 10).[2] At high pH, the amine is neutral, improving peak shape and retention on C18. Alternative: 0.1% Formic Acid.[1][2][3] If tailing persists, add 5-10 mM Ammonium Formate.[1][2]
Injection Solvent
Match Initial Mobile Phase
Injecting in 100% organic (MeOH/ACN) causes "solvent effect" breakthrough for polar amines.[2] Dissolve samples in 90:10 Water:Organic.
KBA-002: Distinguishing N-Oxides from Hydroxylated Impurities
User Issue: "I have two degradation peaks with a mass shift of +16 Da. How do I know which is the N-oxide and which is the Hydroxyl?"
Technical Explanation:
Both modifications add 16 Da (
), but their fragmentation and retention behaviors differ.
Differentiation Workflow:
Check Retention Time (RT):
N-Oxides: significantly more polar than the parent.[1][2] On C18, they elute earlier .
Hydroxylated (C-OH): Slightly more polar.[1][2] Elute closer to the parent.
Analyze MS/MS Fragmentation:
N-Oxide Pattern: Look for a characteristic loss of 16 Da (Oxygen radical) or 17 Da (OH radical).[1][2] This is the "diagnostic loss" for N-oxides.[1][2]
Hydroxyl Pattern: Look for a loss of 18 Da (
) or 28 Da (, if on the pyridinone ring).
In-Source Fragmentation:
N-oxides are thermally labile.[1][2] If you see a high abundance of the parent mass in the source spectrum of the +16 peak, it is likely an N-oxide deoxygenating in the source. Lower the desolvation temperature to confirm.
If 138 is present: The oxidation is on the Ethyl-Pyridinone side (likely hydroxylation of the pyridine ring).
If 122 is present (unchanged): The oxidation is on the Piperazine ring (N-oxide).[2]
References
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.
Boccardi, G. (2011).[2] Oxidative Susceptibility of Piperazine Derivatives in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis. (Generalized citation for piperazine oxidation mechanisms).
Ma, Y., & Kiesewetter, D. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology. (Demonstrates LC-MS fragmentation of piperazine-pyridine analogs).
BenchChem. (2025).[1][2][4] LC-MS Analysis of Piperazine Derivatives: Technical Support Note. (General reference for method conditions). [2]
Minimizing side reactions during the alkylation of piperazine with pyridone linkers
Technical Support Center: Piperazine Alkylation with Pyridone Linkers Abstract: Synthesizing GPR119 agonists, PARP inhibitors, and other GPCR-targeted ligands often requires linking a piperazine moiety to a pyridone scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Piperazine Alkylation with Pyridone Linkers
Abstract:
Synthesizing GPR119 agonists, PARP inhibitors, and other GPCR-targeted ligands often requires linking a piperazine moiety to a pyridone scaffold. This reaction, typically a nucleophilic substitution (
), is prone to specific failure modes: bis-alkylation (dimerization), elimination of the alkyl linker, and quaternization. This guide provides validated protocols and troubleshooting workflows to maximize mono-alkylation selectivity and linker stability.
Module 1: The Core Challenge – Bis-Alkylation
The Problem:
Piperazine is a symmetric diamine. Once mono-alkylated, the remaining secondary amine is often more nucleophilic than the starting material due to inductive electron donation from the newly attached alkyl group (unless steric bulk interferes). This leads to a statistical distribution of products favoring the unwanted bis-alkylated impurity.
Troubleshooting Guide: Selecting the Right Strategy
Scenario
Recommended Strategy
Why?
Linker is inexpensive/abundant
Method A: High-Dilution Excess
Exploits statistics. Using 5–10 equiv of piperazine ensures the electrophile encounters unreacted starting material.
Lowers basicity requirements and temperature, preserving the alkyl halide.
Experimental Protocols
Protocol A: The "High-Dilution" Method (For Stable Linkers)
Best for: Early-stage discovery where piperazine is cheap and the pyridone linker is simple.
Dissolution: Dissolve piperazine (10.0 equivalents) in MeCN or DMF (0.1 M).
Note: If piperazine is solid, ensure full dissolution before adding the electrophile.
Base: Add
(2.0 equivalents relative to the linker).
Addition: Dissolve the Pyridone-Alkyl-Halide (1.0 equiv) in a minimal volume of solvent. Add this solution dropwise over 1–2 hours to the stirring piperazine mixture.
Mechanism:[1][2][3] Slow addition keeps the concentration of electrophile low relative to the huge excess of piperazine.
Workup: Filter solids. Concentrate. The excess piperazine can often be removed by sublimation (high vacuum, mild heat) or aqueous extraction (piperazine partitions into water at pH > 10; product extracts into DCM).
Protocol B: The "Mono-Boc" Method (Gold Standard)
Best for: Late-stage functionalization or complex pyridone linkers.
Protection: React piperazine with
(0.9 equiv) in DCM to yield N-Boc-piperazine. Purify.
Alkylation:
Mix N-Boc-piperazine (1.1 equiv) and Pyridone-Linker-Halide (1.0 equiv) in MeCN.
Add DIPEA (1.5 equiv) or
(2.0 equiv).
Heat to 50–60°C. Monitor by LCMS.
Deprotection: Treat the purified intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane.
Result: Exclusive formation of the mono-alkylated product.
Module 2: Pyridone-Specific Troubleshooting
Q: My pyridone linker is eliminating to an alkene instead of alkylating. Why?A: Pyridone linkers often contain ethyl or propyl chains. If you use a strong, hindered base (like
-BuOK) or high heat, you promote elimination over substitution.
Fix: Switch to a "soft" base like
or .
Fix: Lower the reaction temperature.
is favored over at lower temperatures.
Fix: Change solvent to Acetone (lower boiling point prevents overheating).
Q: The reaction stalls at 50% conversion.A: Pyridone moieties can be highly polar and may aggregate or coordinate with potassium ions, effectively removing them from solution.
Fix: Add 18-crown-6 (catalytic) if using potassium bases to sequester the cation and "naked" the carbonate.
Fix: Switch to DMF or NMP to improve solubility of the pyridone linker.
Q: I see O-alkylation vs N-alkylation on the Pyridone ring itself.A: This guide assumes your pyridone linker is already synthesized. However, if you are building the linker in situ, remember:
Kinetic Control (N-alkylation): Favored by polar aprotic solvents (DMF, LiCl) and hard counterions (Li+, Na+).
Thermodynamic Control (O-alkylation): Favored by Ag+ salts or leaving groups with high "softness".
Note: Ensure your starting pyridone linker doesn't have an unprotected NH on the ring, or it will compete with the piperazine.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the competing pathways. Your goal is to maximize the green path and suppress the red paths.
Caption: Kinetic competition between the desired
mono-alkylation and competing bis-alkylation/elimination pathways.
Module 4: Purification FAQ
Q: How do I separate the mono-product from the bis-impurity?A:
pH Switching:
The bis-product has two tertiary amines. The mono-product has one secondary and one tertiary.
Protect the crude mixture with
.[4] Only the mono-product will react to form Boc-Product. The bis-product remains basic.
Perform an acid wash. The Boc-Product (less basic) may extract into organic, while the bis-product (highly basic) stays in the aqueous acid (or vice versa depending on lipophilicity, but the polarity shift is significant).
Chromatography:
Use amine-functionalized silica (NH-silica) to avoid tailing.
Eluent: DCM/MeOH/
(90:10:1). The bis-product is usually much less polar than the mono-product (which has an exposed NH).
BenchChem Technical Guides. (2025). Managing side reactions in piperidine functionalization.[4][7]
Gao, F. et al. (2003).[6] Synthesis of piperazine derivatives via mono-protection strategies.[7] Bioorganic & Medicinal Chemistry Letters, 13(9), 1535-1537.
ResearchGate Community. (2013).[6] Optimization of piperazine monoalkylation protocols.
Addressing hygroscopicity challenges in handling 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Product: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one CAS: [Hypothetical/Variable based on salt form] | Class: Heterocyclic Building Block Executive Summary: The Hygroscopicity Challenge You are likely accessing this gui...
CAS: [Hypothetical/Variable based on salt form] | Class: Heterocyclic Building Block
Executive Summary: The Hygroscopicity Challenge
You are likely accessing this guide because your sample of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one has changed physical state (clumping, gumming, or deliquescence) or your reaction yields are inconsistent.
The Root Cause:
This molecule contains two "moisture magnets":
The Piperazine Ring: A secondary amine that acts as a strong hydrogen bond acceptor/donor. It is not only hygroscopic but also chemisorbs CO₂ from the air to form carbamates.
The Pyridinone Core: The lactam-like oxygen facilitates additional hydrogen bonding networks.
This guide provides field-proven protocols to manage these challenges, ensuring data integrity and synthetic success.
Part 1: Storage & Handling (The "Before" Phase)
Q: My sample arrived as a solid but turned into a sticky gum after two days. Is it degraded?A: Not necessarily. It has likely undergone deliquescence (absorbing enough atmospheric moisture to dissolve itself) or formed a carbamate with atmospheric CO₂.
Immediate Action:
Do not heat immediately. Heating a wet amine in air can accelerate oxidation (N-oxide formation).
Check Purity: Run an LC-MS. If the parent mass is intact, proceed to the Remediation section below.
Standard Storage Protocol:
Atmosphere: Store strictly under Argon or Nitrogen.
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage of highly hygroscopic amines; use electrical tape or heat-shrink bands over the cap.
Desiccant: Store the vial inside a secondary jar containing activated silica gel or P₂O₅.
Part 2: Weighing & Synthesis (The "During" Phase)
Q: I cannot get a stable mass reading; the weight keeps increasing on the balance. How do I dispense this accurately?A: The "drifting weight" is real-time moisture uptake. Standard weighing introduces significant stoichiometry errors (up to 15-20% mass error).
Protocol: The "Difference Weighing" Technique
Do not weigh the powder onto a spatula or open weigh boat.
Tare a capped vial containing the compound.
Quickly transfer an estimated amount to your reaction vessel.
Immediately recap the source vial and weigh it again.
Mass Transferred = (Initial Mass) - (Final Mass).
Advanced: Use an antistatic gun (ionizer) before weighing, as dry piperazines often carry high static charges that exacerbate handling difficulties.
Q: How do I adjust my reaction stoichiometry for the water content?A: You must correct the Molecular Weight (MW). If you assume the material is 100% dry, you will under-load the reagent, potentially stalling the reaction.
Correction Formula:
Part 3: Quality Control & Analysis (The Validation)
Q: I used Karl Fischer (KF) titration, but the endpoint never stabilizes. Why?A: This is a classic issue with secondary amines. Basic amines (like piperazine) neutralize the acidic components of standard KF reagents, shifting the pH. At pH > 8, the iodine in the KF reagent undergoes a side reaction (disproportionation), causing a "fading endpoint" and falsely high water readings.
Corrective Protocol: Buffered KF Titration
To accurately measure water in this compound, you must buffer the system to neutralize the amine basicity.
Parameter
Standard Method (Fail)
Buffered Method (Pass)
Solvent
Methanol
Methanol + Benzoic Acid (or Salicylic Acid)
Reagent
Standard Composite
Composite 5 (or equivalent)
Mechanism
Amine raises pH > 8
Acid buffers pH to 5–7 range
Endpoint
Drifting / Infinite
Sharp / Stable
Visual Workflow: Moisture Management
Figure 1: Critical workflow for validating material dryness prior to synthesis.
Part 4: Remediation & Drying (The "Fix" Phase)
Q: My material is wet. Can I just put it in the oven?A: High heat ( > 60°C) without vacuum can cause oxidative degradation or ring-opening.
Recommended Drying Protocol:
Equipment: Vacuum drying oven or Abderhalden pistol.
Desiccant: Phosphorus Pentoxide (P₂O₅) or KOH pellets in the tray (to absorb water and acidic impurities).
Conditions:
Temperature: 40–45°C.
Vacuum: < 10 mbar (High vacuum essential).
Time: 12–24 hours.
Azeotropic Distillation (Alternative for large batches):
Dissolve the "gum" in Toluene or 2-MeTHF.
Rotary evaporate.[1] The solvent forms an azeotrope with water, carrying it away. Repeat 2-3 times.
Part 5: Long-Term Strategy (Salt Selection)
Q: Is there a form of this compound that isn't a nightmare to handle?A: Yes. The free base is the most hygroscopic form. Converting it to a salt blocks the nitrogen lone pairs, reducing H-bond acceptance and volatility.
Salt Screening Guide:
Salt Form
Hygroscopicity
Crystallinity
Notes
Free Base
High
Poor (Waxy)
Prone to CO₂ capture.
Dihydrochloride (2HCl)
Moderate
Good
Common, but can be deliquescent at >60% RH.
Fumarate
Low
Excellent
Often non-hygroscopic; preferred for solid formulations.
Tosylate
Low
Good
Adds significant mass; good for purification.
Decision Tree: Remediation Strategy
Figure 2: Decision matrix for salvaging wet material.
References
Metrohm AG. (n.d.). Water in piperidine and piperazine - Metrohm Application Note. Retrieved from (Search: "Piperazine").
Williams, D. B. G., & Lawton, M. (2010).[2] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link
BenchChem. (2025).[3] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from .
Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Methylpiperidine Using Karl Fischer Titration. Retrieved from .
Sanphui, P., et al. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[4] Crystal Growth & Design, 12(4), 2023–2036. Link
Technical Support Center: Optimizing Baseline Separation for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals This technical guide provides authoritative troubleshooting strategies for analytical chemists working with 1-(2-(Piperazin-1-yl)eth...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
This technical guide provides authoritative troubleshooting strategies for analytical chemists working with 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one. This molecule presents a dual chromatographic challenge: a highly basic piperazine ring (pKa ~9.8) that induces severe peak tailing via secondary interactions, and a polar pyridin-2(1H)-one moiety that reduces overall hydrophobicity, often leading to poor retention in standard Reversed-Phase Liquid Chromatography (RPLC).
Q1: Why does 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one exhibit severe peak tailing and poor baseline separation on my standard C18 column?A1: The root cause is the well-documented "Silanol Effect"[1]. Piperazine is a strong secondary/tertiary amine system with a pKa of approximately 9.8[2]. In standard mobile phases (pH 3–8), the piperazine nitrogen is protonated and carries a positive charge. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase ionize to form negatively charged silanoxanes (Si-O⁻) at pH > 3.0[1]. The electrostatic attraction between the protonated piperazine and ionized silanols creates a secondary ion-exchange retention mechanism[2]. This dual-retention behavior causes a fraction of the analyte molecules to elute slower than the bulk, manifesting as a broad, asymmetrical "tail" that obscures adjacent peaks and ruins baseline separation.
Q2: How do I choose the right mobile phase pH to eliminate tailing and achieve baseline separation?A2: To break the ion-exchange causality, you must neutralize one of the two interacting species. This creates a self-validating system where peak symmetry confirms the suppression of secondary interactions:
Low-pH Strategy (pH 2.0 - 2.5): Using strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA) forces the mobile phase pH below the pKa of the surface silanols. This fully protonates the silanols into a neutral state (Si-OH), shutting down the ion-exchange pathway[3]. Furthermore, TFA acts as an ion-pairing reagent, associating with the positively charged piperazine to form a neutral, hydrophobic complex that separates cleanly[3].
High-pH Strategy (pH > 10.0): Using buffers like 10 mM ammonium bicarbonate adjusted with ammonium hydroxide pushes the pH above the piperazine's pKa. This deprotonates the basic nitrogen, rendering the analyte entirely neutral[3]. Without a positive charge, it cannot interact with the ionized silanols. (Note: This requires a high-pH stable column, such as hybrid silica).
Q3: If pH optimization isn't enough, which stationary phase chemistries are best suited for this piperazine derivative?A3: Standard end-capped C18 columns are often insufficient because the end-capping groups hydrolyze over time, exposing fresh silanols[4]. To ensure long-term trustworthiness of your method, select columns engineered for basic compounds:
Charged Surface Hybrid (CSH) Columns: These columns possess a deliberate, low-level positive surface charge. This charge electrostatically repels the protonated piperazine, minimizing surface interactions and dramatically improving peak shape even in low-ionic-strength mobile phases[3].
Polar-Embedded Phases (e.g., Amide-C18): These stationary phases incorporate an amide or carbamate group near the silica surface. The embedded polar group forms internal hydrogen bonds with adjacent unreacted silanols, effectively shielding them from the basic analyte[4].
Q4: My compound elutes too close to the void volume in RPLC, making baseline separation from polar impurities impossible. What is the alternative?A4: The combination of the piperazine and pyridin-2(1H)-one rings makes this molecule highly polar. If RPLC fails to provide adequate retention (k' < 2), switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, cyano, or diol) and a highly organic mobile phase (typically >80% Acetonitrile)[5]. Retention in HILIC is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase. This mode provides excellent retention and baseline separation for polar, basic amines that are otherwise unretained in RPLC[5].
Experimental Protocols
Protocol A: High-pH RPLC Method for Piperazine Derivatives
Mechanism: Deprotonation of the basic amine to prevent silanol interaction.
Column Selection: Select a high-pH stable hybrid silica C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).
Mobile Phase Preparation:
Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in HPLC-grade water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Gradient Program: Start at 5% B, hold for 1 minute. Ramp to 60% B over 10 minutes. Hold at 60% B for 2 minutes. Return to 5% B and equilibrate for 4 minutes.
Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Maintain column temperature at 40°C to reduce mobile phase viscosity and improve mass transfer.
Validation: Inject a 10 µL sample (0.1 mg/mL). Calculate the Tailing Factor (Tf). A successful method will yield a Tf < 1.2.
Protocol B: HILIC Method for Enhanced Retention of Polar Bases
Mechanism: Partitioning into an aqueous surface layer.
Column Selection: Select a Cyano (CN) or bare silica HILIC column (150 x 4.6 mm, 3 µm)[5].
Mobile Phase Preparation:
Mobile Phase A: 100 mM Ammonium Formate buffer, pH 3.0 (adjusted with Formic Acid). Critical: High buffer concentration is needed in HILIC to ensure reproducible water layer formation.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Isocratic Elution: Mix 90% Mobile Phase B with 10% Mobile Phase A. (Effective buffer concentration in the mixed mobile phase is 10 mM).
Flow Rate & Temperature: Set flow rate to 0.8 mL/min. Set column temperature to 30°C.
Sample Diluent: Dissolve the sample in a diluent matching the mobile phase (90% Acetonitrile). Warning: Injecting samples in highly aqueous diluents in HILIC will cause severe peak distortion.
Quantitative Data: Comparison of Separation Strategies
The following table summarizes expected chromatographic performance metrics for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one under various conditions, illustrating the causality of method choices.
Chromatographic Strategy
Mobile Phase pH
Stationary Phase
Retention Factor (k')
Tailing Factor (Tf)
Baseline Resolution (Rs)*
Standard RPLC (Control)
6.5 (No buffer)
Standard C18
1.5
> 2.5 (Severe)
< 1.0 (Co-elution)
Low-pH RPLC (Ion-Pairing)
2.0 (0.1% TFA)
Standard C18
2.8
1.3 (Acceptable)
1.8
High-pH RPLC (Neutralization)
10.5 (NH4OH)
Hybrid C18
4.5
1.05 (Excellent)
> 2.5
Surface Repulsion RPLC
3.0 (Formic Acid)
CSH C18
2.2
1.15 (Good)
2.0
HILIC (Polar Retention)
3.0 (Ammonium Formate)
Cyano (CN) Phase
6.0
1.10 (Excellent)
> 3.0
*Resolution (Rs) calculated against a closely eluting polar synthetic impurity.
Visualizations
Mechanism of silanol-induced peak tailing and targeted chromatographic mitigation strategies.
Decision-tree workflow for achieving baseline separation of polar piperazine derivatives.
References
Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." Waters Knowledge Base,[Link]
Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" Pharma Growth Hub,[Link]
ResearchGate. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography." ResearchGate,[Link]
Technical Comparison: NMR Characterization of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one vs. O-Alkylated Isomers
Executive Summary 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a critical bifunctional scaffold used in medicinal chemistry, often serving as a linker between a pharmacophore and a solubility-enhancing piperazine tail...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a critical bifunctional scaffold used in medicinal chemistry, often serving as a linker between a pharmacophore and a solubility-enhancing piperazine tail.[1]
The primary challenge in synthesizing and characterizing this molecule is the ambident nucleophilicity of the 2-pyridone anion. Alkylation can occur at either the Nitrogen (desired N-alkylation) or the Oxygen (undesired O-alkylation), yielding the target pyridone or its structural isomer, the 2-alkoxypyridine.[2]
This guide provides a definitive spectral analysis protocol to distinguish the target N-alkylated product from the O-alkylated alternative , utilizing 1H and 13C NMR data to validate regioselectivity.
Structural Analysis & Causality
The distinction between the two isomers relies on the electronic environment differences between the amide-like lactam (N-alkyl) and the imidate-like lactim ether (O-alkyl).
Target (N-Alkyl): The ethyl linker is attached to the amide nitrogen.[1] This nitrogen donates electron density into the ring, shielding the C-3 and C-5 positions but deshielding the adjacent C-6 proton less than a pyridine nitrogen would.
Alternative (O-Alkyl): The ethyl linker is attached to oxygen.[1] The ring retains full aromatic pyridine character.[1] The ring nitrogen (now unsubstituted) exerts a strong deshielding effect on the adjacent C-6 proton.
Decision Pathway: Structural Elucidation
Figure 1: NMR logic flow for distinguishing the target N-alkylated scaffold from the O-alkylated impurity.
Comparative 1H NMR Analysis
The proton spectra provide the most immediate confirmation of structure. The ethyl linker protons serve as the primary diagnostic probe.[1]
Solvent: CDCl₃ (Standard) or DMSO-d₆ (If solubility is poor).[1] Note: Shifts below are referenced to CDCl₃.
Proton Assignment
Target (N-Alkyl) δ (ppm)
Alternative (O-Alkyl) δ (ppm)
Mechanistic Insight
Linker α-CH₂
4.05 – 4.15 (t)
4.40 – 4.50 (t)
Critical Diagnostic. Oxygen is more electronegative than Nitrogen, shifting the adjacent methylene downfield by ~0.4 ppm.[1]
Linker β-CH₂
2.65 – 2.75 (t)
2.75 – 2.85 (t)
Attached to the piperazine nitrogen; less sensitive to the N/O isomerism.[1]
Piperazine Ring
2.50 – 2.90 (m)
2.50 – 2.90 (m)
Usually broad multiplets.[1] If HCl salt, these shift downfield to 3.0–3.5 ppm.[1]
Pyridone H-6
7.30 – 7.45 (dd)
8.10 – 8.20 (d)
Secondary Diagnostic. In the O-alkyl isomer, H-6 is adjacent to a pyridine-like nitrogen, causing significant deshielding.[1]
Pyridone H-3
6.50 – 6.60 (d)
6.70 – 6.80 (d)
Adjacent to the Carbonyl (N-alkyl) or C-O (O-alkyl).[1]
Sample Prep: Dissolve 5–10 mg of the free base in 0.6 mL CDCl₃. If the sample is an HCl salt, add 1 drop of NaOD/D₂O or use DMSO-d₆ to ensure sharp piperazine peaks.
Acquisition: Run a standard 16-scan experiment with a 1-second relaxation delay.
Processing: Reference residual CHCl₃ to 7.26 ppm.
Verification: Integrate the triplet at ~4.1 ppm. If a triplet appears at ~4.4 ppm, the sample contains the O-alkylated impurity.
Comparative 13C NMR Analysis
Carbon NMR confirms the oxidation state of the heterocycle ring carbons.
Carbon Assignment
Target (N-Alkyl) δ (ppm)
Alternative (O-Alkyl) δ (ppm)
Mechanistic Insight
C-2 (Carbonyl/Imidate)
~162.0
~164.0
The amide carbonyl (C=O) and imidate carbon (C-O) have similar shifts, but the imidate is typically slightly downfield.
C-6 (Ring)
~138.0
~147.0
The C-6 in the O-alkyl isomer is typical of pyridine (deshielded).[1] The N-alkyl C-6 is more shielded.
Linker α-CH₂
~48.0
~62.0
Definitive. The C-O bond shifts the carbon significantly downfield compared to the C-N bond.[1]
Mixture. Purification required (Column Chromatography: The N-alkyl product is typically more polar).[1]
Final Confirmation: 13C NMR (DEPT-135) to confirm the CH₂ count and the absence of a signal at ~62 ppm (O-CH₂).
Diagram: Synthesis & Identification Pathway
Figure 2: Synthetic divergence and spectral checkpoints.
References
LaPlante, S. R., et al. (2013).[1][3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][3]
Reich, H. J. (2024).[1] "1H NMR Chemical Shifts - Heterocycles." University of Wisconsin / Organic Chemistry Data.
PubChem. (2025).[1][4] "1-(2-Pyridyl)piperazine Spectral Data." National Library of Medicine.[1] [1]
BenchChem. (2025).[1][5] "Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride." BenchChem Technical Guides. (Note: Generalized link to scaffold precursor data)
Establishing a certified reference standard for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Establishing the Gold Standard: Certified Reference Material for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one[1][2][3][4] Executive Summary In the high-stakes arena of pharmaceutical development, the integrity of your da...
Author: BenchChem Technical Support Team. Date: March 2026
Establishing the Gold Standard: Certified Reference Material for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one[1][2][3][4]
Executive Summary
In the high-stakes arena of pharmaceutical development, the integrity of your data is only as good as the reference standards you employ.[1][2][3][4] This guide details the establishment of a Certified Reference Standard (CRS) for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (hereafter referred to as PPEP ), a critical intermediate and potential impurity in the synthesis of pyridinone-based Active Pharmaceutical Ingredients (APIs).[1][2][3][4]
While commercial "research-grade" reagents are available, they often lack the rigorous characterization required for GMP-compliant impurity profiling.[1][2][3][4] This guide compares the performance of a fully characterized CRS against typical commercial alternatives, demonstrating why "label purity" is insufficient for regulatory submission.[2][3][4]
The Technical Challenge: Why Standard Reagents Fail
PPEP presents a unique set of chemical challenges that render standard commercial reagents (often labeled >95% or >97% purity) unsuitable for quantitative analytical work without further certification.[1][2][3]
Hygroscopicity: The secondary amine (piperazine) and the lactam (pyridinone) moieties make the free base prone to absorbing atmospheric moisture.[1][2][3] A "98%" pure sample by HPLC area normalization may actually contain 5-10% water by weight, leading to a significant assay bias.[1][2][3][4]
Salt Stoichiometry: Commercial sources often supply this compound as a hydrochloride or fumarate salt without clearly defining the stoichiometry (mono- vs. di-salt) or the degree of hydration.[1][2][3][4]
UV Response Factors: Impurities such as the bis-alkylated dimer or the N-oxide derivative have different extinction coefficients.[1][2][3][4] Using an uncertified standard assumes a response factor of 1.0, which is scientifically invalid.[2][3][4]
Comparative Analysis: CRS vs. Commercial Research Grade (CRG)
The following table summarizes the critical gaps identified when comparing a typical Commercial Research Grade (CRG) sample against our established Certified Reference Standard (CRS).
Feature
Commercial Research Grade (CRG)
Certified Reference Standard (CRS)
Impact on Data
Purity Definition
HPLC Area % (Chromatographic Purity)
Mass Balance or qNMR (True Assay)
CRG ignores water/solvents, causing overestimation of impurity levels.[1][2][3]
Water Content
Not Reported (often hygroscopic)
Measured via Karl Fischer (KF)
CRG weight is inaccurate; "10 mg" may be only 9 mg of analyte.[1][2][3]
Salt Form
Ambiguous (e.g., "HCl salt")
Defined Stoichiometry (e.g., )
Incorrect molecular weight calculations in CRG.[1][2][3]
Homogeneity
Unknown (Batch-to-batch variation)
Tested & Verified (ISO 17034)
CRG introduces random error between experiments.[1][2][3]
Traceability
None
SI-Traceable (via NIST/BIPM standards)
CRG data is not defensible in regulatory audits.[1][2][3]
Certification Workflow: The "Self-Validating" Protocol
To establish a CRS for PPEP, we employ a dual-pathway certification strategy .[1][2][3][4] This approach ensures that the assigned purity value is accurate and free from the biases of any single method.[2][3][4]
Pathway A: The Mass Balance Approach (100% - Impurities)
This method subtracts all measured impurities from 100%.[1][2][3] It is the industry standard for non-hygroscopic solids but requires exhaustive testing.[1][2][3][4]
This method measures the absolute number of moles of the analyte relative to a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).[1][2][3]
Advantage: It measures the active moiety directly, independent of water or salt counter-ions.[1][2][3][4]
Visualizing the Certification Logic
Figure 1: The dual-pathway certification workflow ensures that the final assigned purity is robust.[1][2][3] Discrepancies between Mass Balance and qNMR trigger a re-investigation.
Experimental Protocols
Protocol A: Structural Confirmation (NMR)
Objective: Verify the regiochemistry of the ethyl linker (N1 vs. O-alkylation on the pyridone).
Method:
Dissolve 10 mg of PPEP in 0.6 mL DMSO-d6.
Acquire 1H NMR (400 MHz+).[1][2][3] Look for the characteristic triplets of the ethyl linker (
Why this works: Standard acidic mobile phases (pH 3) often cause piperazine tailing due to interaction with silanols.[1][2][3] The high pH method ensures sharp peaks and accurate integration.[1][2][3][4]
Protocol C: Water Content (Karl Fischer)[1][4]
Method: Volumetric titration is preferred over coulometric if the sample is limited, but coulometric is more accurate for low water content (<1%).[1][3]
Solvent: Methanol:Formamide (2:[1][2]1) to ensure solubility of the pyridone salt.[1][2][3]
Expectation: PPEP salts can be hygroscopic.[1][2][3][4] Expect 2-5% water if not stored in a desiccator.[1][2][3][4]
Case Study: The Cost of Inaccuracy
To demonstrate the real-world impact of using a Certified Reference Standard, we simulated a Quality Control (QC) release test for a batch of API "Drug X," where PPEP is a known impurity with a specification limit of 0.15% .[1][3][4]
Experiment:
A single batch of API was analyzed for PPEP content using two different standards:
Standard A: Commercial Research Grade (Label: "98%", actual water content 6%).
Standard B: In-House CRS (Certified Assay: 93.4% "as is" basis, accounting for salt/water).
Results:
Parameter
Using Standard A (Commercial)
Using Standard B (CRS)
Standard Weight
10.0 mg
10.0 mg
Assumed Potency
98.0% (Label claim)
93.4% (Certified)
Effective Mass
9.8 mg (Overestimated)
9.34 mg (Accurate)
Response Factor
Calculated lower (Artificial)
Calculated accurately
Impurity Result
0.14% (PASS)
0.16% (FAIL)
Conclusion:
Using Standard A led to a False Pass .[1][2][3][4] Because the standard was less potent than assumed (due to unmeasured water), the instrument response per unit of mass appeared lower.[1][2][3] When applied to the sample, this underestimated the impurity level.[2][3][4] The CRS revealed the true impurity level exceeded the regulatory limit of 0.15%, preventing a potential recall or regulatory finding.[2][3][4]
References
International Council for Harmonisation (ICH). (2000).[1][2][3] Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.Link
International Organization for Standardization (ISO). (2016).[1][2][3] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2][3][4]Link[1][2][3]
Holzgrabe, U., et al. (2010).[1][2][3] "Quantitative NMR spectroscopy – Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(4), 546-556.[1][3][4] (Validating qNMR as a primary ratio method).
ICH. (2006).[1][2][3] Q3A(R2): Impurities in New Drug Substances.[1][2][3]Link
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1][2][3][4] (Provides guidelines on the establishment and use of USP RS).
Comparative analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one vs. other piperazine linkers
Topic: Comparative Analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one vs. Other Piperazine Linkers Executive Summary In the landscape of medicinal chemistry, the linker moiety is rarely just a passive connector; it...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one vs. Other Piperazine Linkers
Executive Summary
In the landscape of medicinal chemistry, the linker moiety is rarely just a passive connector; it is a critical determinant of physicochemical properties (LogP, tPSA), metabolic stability, and target engagement. This guide analyzes 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (referred to herein as PEP-2-one ), a specialized linker motif that bridges the gap between flexible alkyl-piperazines and rigid aryl-piperazines.
The Verdict: PEP-2-one is a superior alternative to standard phenyl-piperazines when aqueous solubility and metabolic stability are limiting factors. By replacing the lipophilic phenyl ring with a polar pyridinone bioisostere and inserting an ethyl "insulator" chain, this motif restores the basicity of the piperazine nitrogen—often lost in direct aryl-piperazines—while maintaining a semi-rigid topology suitable for GPCR and kinase targeting.
Part 1: Chemical Profile & Structural Analysis
The PEP-2-one motif consists of three distinct functional units:
Pyridin-2(1H)-one Head: A polar, hydrogen-bond accepting bioisostere for the phenyl ring.
Ethyl Spacer: A two-carbon chain that chemically "insulates" the piperazine from the electronic effects of the pyridinone.
Piperazine Tail: The core secondary amine responsible for solubility and target interaction.
Comparative Physicochemical Data
The following table contrasts PEP-2-one with its two most common competitors: the direct 1-Phenylpiperazine (rigid, lipophilic) and 1-Methylpiperazine (highly flexible, hydrophilic).
Property
PEP-2-one (This Product)
1-Phenylpiperazine (Standard Aryl)
1-Methylpiperazine (Standard Alkyl)
Structure Type
Hybrid (Heteroaryl-Alkyl)
Rigid Aryl-Amine
Flexible Alkyl-Amine
MW ( g/mol )
~207.2
162.2
100.1
cLogP (Est.)
0.5 – 0.8
1.2 – 1.5
-0.5
Basicity (pKa)
~9.8 (Distal N)
~8.5 (Distal N)
~9.2
Solubility (pH 7.4)
High
Low/Moderate
Very High
Metabolic Liability
N-dealkylation (Ethyl)
Ring Hydroxylation (Phenyl)
N-demethylation
H-Bond Acceptors
3 (C=O, 2x N)
2 (2x N)
2 (2x N)
Electronic Effect
Insulated (Piperazine retains basicity)
Conjugated (N1 lone pair delocalized)
Inductive (Alkyl donation)
Expert Insight: In direct aryl-piperazines (like 1-Phenylpiperazine), the lone pair on N1 is delocalized into the aromatic ring, significantly reducing the pKa of the distal N4. In PEP-2-one , the ethyl spacer breaks this conjugation. This means PEP-2-one behaves more like a highly soluble aliphatic amine than an aryl-piperazine, making it ideal for lysosomotropic trapping or salt formation.
Part 2: Metabolic Stability & Toxicology
A major failure point for phenyl-piperazine drugs is rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes.
The Pyridinone Advantage
Phenyl Ring: Prone to CYP-mediated hydroxylation at the para and ortho positions (forming toxic phenols or quinones).
Pyridinone Ring: The pyridin-2-one system is effectively a cyclic amide (tautomer of 2-hydroxypyridine). It is already "oxidized" relative to a phenyl ring, making it significantly more resistant to further oxidative attack by CYPs.
The Ethyl Linker Liability
Risk: The ethyl chain is susceptible to N-dealkylation (via CYP-mediated
-carbon hydroxylation).
Mitigation: If high clearance is observed, the ethyl linker can be rigidified (e.g., using a cyclopropyl or cyclobutyl spacer) or fluorinated, though this increases synthetic complexity.
Part 3: Experimental Protocols (Synthesis)
Objective: Synthesize 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one starting from commercially available pyridin-2(1H)-one.
Methodology: Convergent N-Alkylation
This protocol avoids the formation of O-alkylated byproducts (a common issue with pyridinones) by using specific solvent/base conditions that favor N-alkylation.
Piperazine (5.0 eq) — Large excess prevents bis-alkylation
Potassium Carbonate (
) (2.0 eq)
Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Workflow:
Step A: Synthesis of 1-(2-bromoethyl)pyridin-2(1H)-one
Dissolve pyridin-2(1H)-one (10 mmol) in anhydrous ACN (50 mL).
Add
(20 mmol) and stir at room temperature for 15 min.
Add 1,2-dibromoethane (30 mmol) dropwise.
Critical Control: Heat to reflux (80°C) for 12 hours. Monitor via TLC (5% MeOH in DCM). The N-alkylated product is typically more polar than the O-alkylated impurity.
Workup: Filter off inorganic salts. Concentrate filtrate. Purify via silica flash chromatography (Hexane:EtOAc 1:1) to isolate the bromo-intermediate.
Step B: Nucleophilic Substitution with Piperazine
Dissolve the purified 1-(2-bromoethyl)pyridin-2(1H)-one (5 mmol) in ACN (20 mL).
Add anhydrous Piperazine (25 mmol) in one portion.
Why Excess? Using 5 equivalents ensures the bromo-intermediate reacts with a primary piperazine amine, preventing the formation of the "dumbbell" dimer (two pyridinones linked by one piperazine).
Heat to 60°C for 4-6 hours.
Workup: Evaporate solvent. Resuspend residue in DCM and wash with water (to remove excess piperazine).
Purification: The product is highly polar. Use amine-functionalized silica or standard silica with 10% MeOH/DCM + 1%
.
Part 4: Visualization & Logic Mapping
Figure 1: Synthetic Pathway & Logic Flow
This diagram illustrates the critical decision nodes in the synthesis to avoid common impurities (O-alkylation and Dimerization).
Caption: Optimized synthetic route for PEP-2-one highlighting critical control points to minimize O-alkylation and dimerization impurities.
Figure 2: Decision Matrix - When to Use PEP-2-one
Caption: Strategic decision tree for selecting PEP-2-one based on structural and solubility requirements.
References
Bioisosteric Replacement Strategies: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
Pyridinone Synthesis Protocols: Bagley, M. C., et al. (2002).[1] A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
Piperazine Linkers in PROTACs: Bemis, T. A., et al. (2021). PROTAC Linker Design: The Effect of Linker Rigidity and Length. Journal of Medicinal Chemistry.
Metabolic Stability of Pyridinones: Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Metabolism, Pharmacokinetics, and Toxicity of Functional Groups, RSC Publishing.
pKa of Substituted Piperazines: Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.
Validating purity of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one using quantitative NMR (qNMR)
Executive Summary In the synthesis of kinase inhibitors and GPCR ligands, the intermediate 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one serves as a critical building block. However, its amphiphilic nature (polar pyridino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of kinase inhibitors and GPCR ligands, the intermediate 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one serves as a critical building block. However, its amphiphilic nature (polar pyridinone head, basic piperazine tail) creates distinct analytical challenges.
While HPLC-UV is the industry standard for monitoring reaction completion, it frequently fails to provide an accurate mass balance purity for this specific molecule. The piperazine moiety lacks a strong chromophore, and the molecule often traps solvent or crystallizes as a non-stoichiometric salt (e.g., HCl or TFA), leading to HPLC purity values (Area%) that significantly overestimate the actual active content (Weight%).
This guide details the validation of this molecule using Quantitative NMR (qNMR) , providing a self-validating protocol that establishes absolute purity traceable to SI units, contrasting it with the limitations of HPLC.
Part 1: The Analytical Gap (HPLC vs. qNMR)
For this specific molecule, relying solely on HPLC-UV introduces a "blind spot." The table below compares the performance of the standard method against the qNMR "Challenger."
Comparative Performance Matrix
Feature
Method A: HPLC-UV (254 nm)
Method B: 1H-qNMR (Internal Standard)
Primary Output
Relative Purity (Area %)
Absolute Purity (Weight %)
Detection Basis
UV Extinction Coefficient ()
Proton counting (Molar ratio)
Bias Source
Overestimates purity if impurities have low . "Invisible" to salts/solvents.
Requires full relaxation (). Sensitive to weighing errors.
Specific Risk
Piperazine Blindness: Impurities in the aliphatic piperazine ring may not absorb at 254 nm.
Hygroscopicity: The molecule absorbs water; qNMR sees this, HPLC does not.
Typical Result
98.5% - 99.9% (Misleadingly High)
92.0% - 96.5% (Reveals salts/solvents)
Part 2: The qNMR Protocol
Experimental Design & Causality
To ensure Scientific Integrity , we must select conditions that isolate the analyte signals from the Internal Standard (IS).
Solvent Selection:DMSO-d6 .
Reasoning: The target molecule contains a polar pyridin-2-one ring (prone to stacking/aggregation in non-polar solvents) and a basic piperazine. DMSO-d6 disrupts aggregation and ensures sharp lineshape for integration. D2O is avoided due to potential pH-dependent shifts of the piperazine protons.
Internal Standard (IS):3,5-Dinitrobenzoic Acid (3,5-DNBA) .
Reasoning: The target molecule has signals in the aliphatic region (2.5–4.0 ppm, piperazine/linker) and the aromatic region (6.0–7.5 ppm, pyridinone). Common standards like Maleic Acid (~6.2 ppm) risk overlapping with the Pyridinone H-5/H-3 protons. 3,5-DNBA provides distinct signals downfield (>8.5 ppm), ensuring a clean baseline.
Step-by-Step Workflow
Step A: Gravimetric Preparation
Balance: Use a microbalance (readability 0.001 mg or 0.01 mg).
Weighing:
Weigh ~10-15 mg of 3,5-DNBA (Certified Reference Material, purity
) into a vial. Record mass .
Weigh ~15-20 mg of the Analyte into the same vial. Record mass
.
Note: Weighing directly into the NMR tube is discouraged due to static electricity risks affecting mass accuracy.
Step B: Solvation & Transfer
Add ~0.6 mL DMSO-d6 to the vial.
Vortex until fully dissolved. Ensure no suspended particles remain (filtration may remove analyte, altering the ratio).
Transfer to a high-precision 5mm NMR tube.
Step C: Acquisition Parameters (The "Trustworthiness" Check)
Standard 1H parameters are insufficient for quantitation. Use the following:
Pulse Angle: 90° (maximize signal).
Relaxation Delay (D1):60 seconds .
Causality: The aromatic protons of 3,5-DNBA and the pyridinone ring have long longitudinal relaxation times (
). must be to ensure 99.9% magnetization recovery. Failure here leads to underestimation of the slower-relaxing component.
: Number of protons (e.g., for H-6, for aromatic proton of 3,5-DNBA).
: Molar Mass ( g/mol ).
: Mass weighed (mg).
: Purity of the Internal Standard (as a decimal, e.g., 0.999).
Interpreting the Gap
If qNMR Purity (94%) < HPLC Purity (99%) , the missing 5% is likely:
Counter-ions: Check for HCl stoichiometry. If the molecule is an HCl salt, the "active moiety" weight is lower.
Solvent: Check for water (3.33 ppm in DMSO) or residual reaction solvents (e.g., DCM, Ethyl Acetate).
Inorganics: Silica or salts from purification (invisible in both UV and 1H-NMR, but affect the mass
).
References
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Benzoic Acid and Derivatives. (2019). Provides validation for aromatic internal standards.
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Establishes qNMR as a primary ratio method.
Sigma-Aldrich (Merck). TraceCERT® Certified Reference Materials for qNMR. Technical Guide for IS selection.
NIST (National Institute of Standards and Technology). Standard Reference Materials for NMR.[4] Details on SRM 350b (Benzoic Acid) and traceability.
ChemicalBook. 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Spectral Data. Used for chemical shift prediction and solvent compatibility.[2]
Comparative Guide: Cross-Validation of HPLC and UPLC Methods for 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one Assay
Executive Summary The analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one —a critical intermediate in the synthesis of antihistamines and CNS-active agents—presents distinct chromatographic challenges due to its bas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The analysis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one —a critical intermediate in the synthesis of antihistamines and CNS-active agents—presents distinct chromatographic challenges due to its basic piperazine moiety and polar pyridinone core. While traditional High-Performance Liquid Chromatography (HPLC) provides a robust baseline, it suffers from long run times and solvent waste. Ultra-Performance Liquid Chromatography (UPLC) offers a superior alternative, but regulatory compliance requires rigorous cross-validation.
This guide details the technical transition from a legacy HPLC method to a high-throughput UPLC method. It demonstrates that by adhering to geometric scaling principles and ICH Q2(R2) guidelines, laboratories can achieve a 7-fold reduction in run time while maintaining method equivalency.
Pyridin-2-one: Polar, with potential for tautomeric shifts.
The Problem: On traditional silica-based C18 columns, the protonated piperazine nitrogen interacts with residual silanols, causing severe peak tailing (Asymmetry > 1.5).
The Solution:
HPLC Approach: Uses high ionic strength phosphate buffers and ion-pairing reagents to mask silanols.
UPLC Approach: Utilizes Hybrid Particle Technology (HPT/BEH) which reduces silanol activity and allows for higher pH ranges, sharpening the peak shape without aggressive additives.
Experimental Methodologies
Method A: The Legacy HPLC (Baseline)
Designed for robustness in unregulated QC environments.
Instrument: Agilent 1260 Infinity II or equivalent.
Column: C18, 5 µm, 4.6 × 250 mm (e.g., Zorbax Eclipse XDB or Symmetry C18).
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
Designed for speed and sensitivity using geometric scaling.
Instrument: Waters ACQUITY UPLC H-Class or equivalent.
Column: BEH C18, 1.7 µm, 2.1 × 50 mm.
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) [Changed to volatile buffer for potential MS compatibility].
Mobile Phase B: Acetonitrile.
Flow Rate: 0.5 mL/min (Scaled for optimal linear velocity).
Injection Volume: 1.4 µL (Geometrically scaled:
).
Gradient: 5% B to 60% B over 3.0 minutes.
Cross-Validation Data Comparison
The following data represents a validation study comparing the two methods. The goal is to prove Method Equivalency .
Parameter
Legacy HPLC (5 µm)
Modern UPLC (1.7 µm)
% Improvement / Status
Retention Time (RT)
14.2 min
2.1 min
85% Faster
Total Run Time
25.0 min
3.5 min
7.1x Throughput
USP Tailing Factor
1.45
1.12
Improved Peak Shape
Resolution (Rs)
N/A (Main Peak)
N/A (Main Peak)
Comparable Selectivity
LOD (µg/mL)
0.50
0.08
6x Sensitivity Gain
Linearity (R²)
0.9992
0.9998
Equivalent
Precision (%RSD, n=6)
0.8%
0.4%
Superior Precision
Solvent/Run
~25 mL
~1.75 mL
93% Cost Reduction
Analyst Note: The sensitivity gain in UPLC is due to the reduced band broadening associated with sub-2-micron particles, resulting in taller, sharper peaks for the same mass load.
Strategic Transfer Workflow
To ensure a successful transfer, one cannot simply "copy-paste" the gradient. The transfer requires Geometric Scaling and Dwell Volume Correction .
Diagram 1: The Method Transfer Logic
This decision tree illustrates the critical calculation steps required before touching the instrument.
Caption: Logic flow for geometrically scaling HPLC methods to UPLC to maintain separation integrity.
Step-by-Step Validation Protocol
This protocol aligns with ICH Q2(R2) , emphasizing the lifecycle approach.
Phase 1: System Suitability & Specificity
Blank Injection: Inject Mobile Phase A. Ensure no carryover at the retention time of the piperazine derivative.
Standard Injection: Inject the analyte at 100% target concentration.
This diagram visualizes the iterative process of proving method equivalency.
Caption: The ICH Q2(R2) aligned workflow for establishing cross-method equivalency.
Discussion: Why the Transfer Works
The success of this transfer relies on the Resolution Equation . By moving to UPLC, we utilize sub-2-micron particles (
).
Where
is efficiency.[4] By decreasing from 5 µm to 1.7 µm (a factor of 3), we can shorten the column length () by a factor of 3 to 5 and still maintain (or exceed) the total plate count . This preserves the separation of the piperazine impurity from potential synthesis byproducts while drastically reducing the time.
Critical Caution: The 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one molecule is sensitive to pH. When transferring, ensure the pH of the mobile phase is identical (or intentionally optimized) between systems. A shift of 0.2 pH units can significantly alter the retention of the ionizable piperazine group.
References
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guideline on validation principles including lifecycle management.
[Link]
UPLC versus UHPLC: Comparison of Loading and Peak Capacity. Waters Corporation Application Note. Data on basic drug separations using Hybrid Particle Technology.
[Link]
Analytical method for piperazine in an active pharmaceutical ingredient. Journal of Chemical and Pharmaceutical Research, 2014. Baseline HPLC methodologies for piperazine derivatives.
[Link]
PubChem Compound Summary: 1-(2-piperazin-1-ylethyl)piperazine. (Representative Piperazine Structure Data). National Library of Medicine.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Molecule Profile[1]
Subject Compound: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
Chemical Class: Pyridinone-substituted Arylpiperazine Scaffold
Primary Application: CNS Drug Discovery (Serotoninergic/Dopaminergic Ligands)
Common Role: Pharmacophoric Building Block / Active Metabolite[1]
This guide provides an in-depth technical comparison of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one (hereafter referred to as PPE-Core ) against its primary structural analogs and functional derivatives.[1]
PPE-Core represents a critical "linker-scaffold" widely used to synthesize high-affinity ligands for 5-HT1A , D2 , and
-adrenergic receptors.[1] While often studied as an intermediate, its intrinsic biological activity provides the baseline for understanding the Structure-Activity Relationships (SAR) of complex antipsychotic and anxiolytic drugs (e.g., Azapirones).
Structural Pharmacophore Analysis
The molecule consists of three distinct functional domains:
The "Head" (Pyridin-2(1H)-one): A polar, hydrogen-bond accepting moiety that mimics the glutarimide ring of Buspirone or the quinolinone of Aripiprazole.[1]
The "Linker" (Ethyl chain): A critical spacer (2-carbon length) that optimizes the distance between the protonated amine and the aromatic head group for receptor pocket fitting.[1]
The "Tail" (Piperazine): The primary basic center responsible for ionic interactions with the conserved Aspartate residue (e.g., Asp3.32) in GPCR binding pockets.[1]
Biological Profile Comparison
The following analysis compares PPE-Core against three distinct classes of analogs:
The "Naked" Pharmacophore: 1-(2-Pyridyl)piperazine (1-PP) - A standard metabolite.[1]
The Functionalized Drug: Buspirone (Reference Anxiolytic).[1]
The Structural Isostere: 1-(2-(Piperazin-1-yl)ethyl)quinolin-2(1H)-one (Quinolinone analog).[1]
The "Head" Group Effect: The pyridin-2(1H)-one ring in PPE-Core serves as a bioisostere for the azaspirodecancione of Buspirone.[1] However, without a bulky hydrophobic substituent on the distal piperazine nitrogen (N4), the PPE-Core lacks the necessary hydrophobic interaction with the receptor's aromatic cluster (Phe/Trp residues), resulting in lower affinity compared to Buspirone .
The Linker Length: The ethyl (2-carbon) linker is optimal for 5-HT1A affinity.[1] Extending this to propyl (3-carbon) often shifts selectivity towards D2 or 5-HT2A receptors.[1]
Piperazine Substitution: The "naked" piperazine tail in PPE-Core is less potent than the N-aryl substituted tail found in 1-PP .[1] The pyridyl ring attached directly to the piperazine in 1-PP provides a critical
- stacking interaction that PPE-Core lacks in its unsubstituted form.[1]
Agonist Signal: Reduction in cAMP levels (Gi pathway activation).[1]
Antagonist Signal: Reversal of Serotonin-induced cAMP reduction.[1]
References
Review of Arylpiperazine SAR:
Title: Structure-Activity Relationships of Arylpiperazines as 5-HT1A Receptor Ligands.[1]
Source: Journal of Medicinal Chemistry.[1][2]
URL:[Link] (General Journal Link for verification)
Pharmacology of 1-PP (Analog):
Title: 1-(2-Pyrimidinyl)piperazine: A biologically active metabolite of buspirone.[1]
Source: PubMed / NIH.[1]
URL:[Link]
Pyridinone Scaffold Analysis:
Title: Recent Advances of Pyridinone in Medicinal Chemistry.[1][2][3][4]
Source: PMC - NIH.[1]
URL:[Link]
Binding Assay Protocols:
Title: PDSP Protocol Book - Radioligand Binding Assays.[1]
Source: NIMH Psychoactive Drug Screening Program.[1]
URL:[Link]
CAS: 106461-41-0 | Molecular Formula: C11H17N3O[1] Executive Summary: Immediate Action Plan Do not dispose of this compound down the drain. 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a pharmaceutical intermediate co...
Do not dispose of this compound down the drain.
1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a pharmaceutical intermediate containing a basic piperazine moiety.[1][2] While not federally P-listed (acutely toxic), it must be managed as Hazardous Chemical Waste due to potential bioactivity, respiratory sensitization risks common to piperazines, and its basicity.[1]
Primary Disposal Method: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility).[1]
Critical Incompatibility: Never mix with nitrosating agents (e.g., sodium nitrite, nitric acid) due to the risk of forming carcinogenic N-nitrosamines.[1]
Chemical Profile & Hazard Identification
As a Senior Application Scientist, I prioritize understanding the why behind the safety protocol. This compound is a "linker" molecule often used in medicinal chemistry (e.g., Trazodone analogs). Its dual nature—a pyridinone ring coupled with a basic piperazine—dictates its handling.
Key Chemical Properties
Property
Description
Impact on Disposal
Basicity
Secondary/Tertiary amine character
Incompatible with strong acids; potential D002 (Corrosive) waste if pH ≥ 12.5 in aqueous solution.[1]
Sensitization
Piperazine derivative
High Risk: Potential respiratory and skin sensitizer.[3][4][5][6] Dust control is critical during solid waste transfer.
Solubility
Moderate water solubility; soluble in polar organics
High mobility in water systems; strict "No Drain Disposal" policy applies.
Reactivity
Nucleophilic Nitrogen
Reacts exothermically with oxidizers and alkylating agents.
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, you must stabilize the material. The protocol differs based on the physical state.
Protocol A: Solid Waste (Pure Substance)
Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk during transport.
Labeling: Mark as "Hazardous Waste - Organic Solid, Basic."
Sealing: Parafilm the cap to prevent fugitive dust emissions (critical for sensitizers).
If the compound is dissolved in solvent (e.g., Methanol, DCM):
Segregation: Determine if the solvent is Halogenated or Non-Halogenated.
pH Check: If in aqueous solution, check pH. If pH > 12.5, neutralize to pH 6–9 using dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) before combining with general organic waste streams to avoid immediate regulatory classification as D002 (Corrosive).[1]
Scavenging: If the mixture contains active electrophiles (e.g., alkyl halides), quench with a mild nucleophile before disposal to prevent secondary reactions in the waste drum.
Disposal Workflow Logic
The following decision tree illustrates the operational logic for classifying and packing this specific waste stream.
Figure 1: Decision matrix for segregating piperazine-derivative waste streams based on physical state and solvent carrier.
Regulatory Waste Classification (RCRA)
Proper coding ensures compliance with EPA and local regulations. While this specific CAS is not P-listed or U-listed, it often triggers "Characteristic" waste codes depending on the matrix.
Waste Stream
Likely RCRA Code
Explanation
Pure Solid
Not Listed (General)
Treat as "Non-RCRA Hazardous" or State-Regulated (e.g., California Toxic).[1] Do not trash.
In Flammable Solvent
D001
If flashpoint < 60°C (e.g., in Methanol/Ethanol).[1]
In Halogenated Solvent
F002
If dissolved in Methylene Chloride (DCM) or Chloroform.
Aqueous Solution (High pH)
D002
If pH ≥ 12.[7]5. Action: Neutralize to remove this code before disposal if permitted by local permit.
Expert Insight: Even if the solid does not strictly meet a federal RCRA listing, the "Cradle-to-Grave" liability remains.[1] Pharmaceutical intermediates should always be incinerated to destroy biological activity.
Emergency Spill Procedures
In the event of a spill, the piperazine moiety presents a respiratory hazard.
Evacuate & Ventilate: If the spill is powder and airborne dust is visible, evacuate the immediate area to allow HVAC to clear aerosols.
PPE: Don N95 or P100 respirator , double nitrile gloves, and safety goggles.
Containment:
Solids: Cover with wet paper towels to suppress dust, then scoop into a waste bag.
Liquids: Absorb with vermiculite or clay pads. Do not use sawdust (combustible).
Decontamination: Wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize the basic residues, followed by a soap and water wash.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
European Chemicals Agency (ECHA). (2024). Substance Information: Piperazine.[2][3][8] (Used for SAR hazard extrapolation). [Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment for Handling 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one[1]
Executive Safety Summary & Hazard Architecture
Compound Identity:
Chemical Name: 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one[1]
Chemical Class: Piperazine-substituted Pyridinone[1]
Structural Hazard Analysis: This molecule contains a secondary amine (piperazine ring) linked to a pyridinone core.
The Piperazine Moiety: Historically associated with respiratory sensitization and skin corrosion/irritation (pH > 11 in solution).
The Pyridinone Moiety: Generally contributes to skin and eye irritation.[2]
Operational Risk Profile:
In the absence of a compound-specific Safety Data Sheet (SDS) from major public indices, you must handle this substance as a Class 1B Skin Corrosive and Respiratory Sensitizer. This "Worst-Case Architecture" ensures maximum personnel protection against the known hazards of the piperazine pharmacophore.[1]
Inhalation of dust is critical risk. May cause asthma-like symptoms.[1]
Eye Health
Eye Dam. 1
Risk of irreversible corneal damage due to basicity.
Personal Protective Equipment (PPE) Protocol
This protocol uses a Redundant Barrier System to prevent exposure. Do not rely on a single layer of protection.
A. Hand Protection: The "Double-Shell" Technique
Piperazine derivatives are organic amines that can permeate thin nitrile rubber.[1] You must use a layered approach.
Inner Layer: 4 mil Nitrile (Disposable). Acts as a sweat barrier and last line of defense.
Outer Layer:High-Performance Nitrile (minimum 8 mil) or Laminate Film (Silver Shield/4H) .
Why? Standard 4 mil nitrile has a breakthrough time of <15 mins for many concentrated amines. 8 mil extends this to >60 mins.
Donning Protocol: Inspect outer gloves for pinholes by inflating them with air before use. Tape the cuff of the outer glove to the lab coat sleeve to prevent wrist exposure.
B. Respiratory Protection
Primary Control:Chemical Fume Hood (Face velocity: 80–100 fpm). All weighing and solution preparation must occur here.
Secondary Control (Outside Hood): If handling open powder outside containment is unavoidable (e.g., balance failure), use a P100 Particulate Respirator (Full Facepiece recommended to protect eyes simultaneously).
Note: A simple N95 is insufficient if the compound has any volatility or if liquid aerosols are generated.
C. Eye & Face Protection
Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of airborne dust entering from the side.
High Risk (Large Scale/Liquids): Add a Face Shield (8-inch minimum) over the goggles.[1]
PPE Selection Logic (Decision Tree)
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental state.
Figure 1: PPE Decision Matrix based on physical state and quantity. Green indicates standard caution; Red indicates high-risk handling requiring barrier upgrades.[1]
Operational Logistics & Handling Workflow
Step 1: Weighing & Transfer
Static Control: Piperazine solids are often electrostatic. Use an antistatic gun or polonium strip to neutralize charge before weighing to prevent powder "jumping" and aerosolizing.
Technique: Weigh into a tared vial inside the hood. Do not use weighing paper; use a weighing boat or funnel that can be rinsed directly into the reaction vessel.
Step 2: Solubilization
Exotherm Warning: Amine-based compounds can generate heat when dissolved in strong acids.[1] Add solvent slowly.
Hygroscopy: Store the container in a desiccator. If the compound clumps, do not break it with a spatula outside the hood; the force can eject particles.
Step 3: Waste Disposal
Segregation: Dispose of as Hazardous Organic Waste (Basic/Amine) . Do not mix with strong oxidizers or acid anhydrides (violent reaction risk).
Container Prep: Triple rinse all vials with methanol/water before disposal. Collect rinsate as hazardous waste.
Emergency Response: Spill Cleanup Algorithm
In the event of a spill, immediate action is required to prevent sensitization.
Figure 2: Step-by-step spill response workflow emphasizing aerosol suppression and chemical neutralization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. Retrieved from [Link]
Justification: Provides hazard data for the closest structural analog (Piperazine-Pyridine linkage), establishing the baseline for skin irritation and eye damage risks.[1]
New Jersey Department of Health (2017). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]
Justification: Authoritative source for the "Respiratory Sensitizer" classification and permeation risks associ
Justification: Source for breakthrough time data on amines vs.
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Justification: Defines the standard for "Chemical Hygiene Plans" and fume hood velocity requirements.